1-Amino-3-(dimethylamino)propan-2-ol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-amino-3-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDAFVGPTLOALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50411-39-7 | |
| Record name | 1-amino-3-(dimethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Amino-3-(dimethylamino)propan-2-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Amino-3-(dimethylamino)propan-2-ol
Introduction
This compound (CAS No: 50411-39-7) is a diamino alcohol characterized by the presence of a primary amine, a tertiary amine, and a secondary hydroxyl group within its structure. This unique combination of functional groups makes it a versatile building block and intermediate in various fields of chemical synthesis. With a molecular formula of C₅H₁₄N₂O and a molecular weight of 118.18 g/mol , this compound serves as a valuable precursor in the development of pharmaceuticals and specialized polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, reactivity, and applications, tailored for professionals in research and drug development.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, application, and role in chemical reactions. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 50411-39-7 | |
| Molecular Formula | C₅H₁₄N₂O | [1][2] |
| Molecular Weight | 118.18 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Storage Temperature | 4 °C | [2] |
| SMILES | CN(C)CC(CN)O | [2] |
| InChI Key | QIDAFVGPTLOALB-UHFFFAOYSA-N | [2] |
Synthesis and Reaction Mechanisms
The synthesis of this compound and related structures typically involves nucleophilic ring-opening of an epoxide. A common and efficient pathway starts from epichlorohydrin, a readily available bifunctional electrophile.
Conceptual Synthesis Workflow
The synthesis is generally a two-step process. First, dimethylamine acts as a nucleophile, opening the epoxide ring of epichlorohydrin to form an intermediate, 1-chloro-3-(dimethylamino)propan-2-ol. This intermediate then reacts with a second amine—in this case, ammonia or an ammonia equivalent—to displace the chloride and form the final product. This sequential amination strategy allows for the controlled introduction of two different amino groups onto the propan-2-ol backbone.
Caption: Synthesis workflow for this compound.
Exemplary Synthesis Protocol
This protocol is adapted from established methods for the synthesis of similar diamino propanols.[3] The causality behind the experimental choices lies in controlling the sequential reactions and ensuring product purity.
Objective: To synthesize this compound from epichlorohydrin.
Materials:
-
Epichlorohydrin (0.2 mole)
-
Methanol (100 mL)
-
40% aqueous Dimethylamine solution (0.2 mole)
-
25% (w/w) Ammonium hydroxide solution (excess, e.g., 1.0 mole)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Step 1: Formation of the Chlorinated Intermediate.
-
Rationale: This step introduces the dimethylamino group. The reaction is performed at low temperature (5 °C) to control the exothermicity of the epoxide ring-opening and to minimize side reactions.
-
Procedure: A solution of epichlorohydrin (0.2 mole) in methanol (100 mL) is prepared in a round-bottom flask and cooled to 5 °C in an ice bath with continuous stirring.[3]
-
A 40% aqueous solution of dimethylamine (0.2 mole) is added dropwise to the cooled epichlorohydrin solution.[3]
-
The reaction mixture is stirred in the ice bath for two hours to ensure complete formation of the 1-chloro-3-(dimethylamino)propan-2-ol intermediate.[3]
-
-
Step 2: Introduction of the Primary Amino Group.
-
Rationale: The second step involves a nucleophilic substitution where ammonia displaces the chloride ion. A large excess of ammonium hydroxide is used to favor the formation of the primary amine and minimize the formation of secondary or tertiary amine byproducts from the reaction of the product with the starting chloro-intermediate.
-
Procedure: A chilled solution of 25% ammonium hydroxide (1.0 mole) is poured into the reaction mixture from Step 1.[4]
-
Stirring is continued in the ice bath for one hour, after which the ice bath is removed, and the mixture is stirred overnight at room temperature to allow the substitution reaction to proceed to completion.[3][4]
-
-
Step 3: Isolation and Purification.
-
Rationale: The final product is isolated by removing the volatile solvents and any unreacted starting materials under reduced pressure.
-
Procedure: The solvents (methanol and water) and excess ammonia/dimethylamine are removed from the reaction mixture using a rotary evaporator.
-
The resulting crude oil can be further purified by vacuum distillation to yield pure this compound. A similar structure, 1-amino-3-diethylamino-propan-2-ol, is distilled at 84-90° C at 500-600 mT.[4]
-
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Based on its functional groups, the following spectral characteristics are expected.
| Analytical Technique | Expected Observations |
| FTIR Spectroscopy | Broad O-H stretch (~3200-3500 cm⁻¹), N-H stretch for primary amine (two peaks, ~3300-3400 cm⁻¹), C-H stretch (~2800-3000 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹).[5][6] |
| ¹H NMR Spectroscopy | Singlet for N(CH₃)₂ protons, multiplets for CH₂ and CH protons of the propane backbone, broad, exchangeable signals for OH and NH₂ protons. |
| ¹³C NMR Spectroscopy | Signal for N(CH₃)₂ carbons, and distinct signals for the three carbons of the propan-2-ol backbone (C-N, C-O, C-N). |
| Mass Spectrometry (EI) | Molecular ion peak [M]⁺ at m/z = 118. Characteristic fragmentation patterns from alpha-cleavage adjacent to the nitrogen and oxygen atoms. A prominent peak is expected at m/z 58 due to the [CH₂=N(CH₃)₂]⁺ fragment. |
Reactivity and Applications
The trifunctional nature of this compound dictates its chemical reactivity and broad utility.
Chemical Reactivity
-
Primary Amine (-NH₂): Can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.
-
Tertiary Amine (-N(CH₃)₂): Acts as a base or nucleophile. It can be quaternized with alkyl halides.
-
Secondary Alcohol (-OH): Can be oxidized, esterified, or etherified. Its presence allows the molecule to be incorporated into polymer chains, such as polyurethanes, by reacting with isocyanates.[7]
Applications in Research and Industry
-
Pharmaceutical Synthesis: This compound is a valuable building block for creating more complex molecules with potential therapeutic activity. Its structural motifs are found in various bioactive compounds, and it serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.[8]
-
Polymer Chemistry: Due to its reactive hydroxyl group, it can be used as a reactive catalyst in the production of polyurethane foams.[9] It can be incorporated into the polymer backbone, which can reduce the volatility and odor of the final product.[9] It is particularly effective in formulations for automotive interiors like seats and headrests.[9]
-
Acid Gas Removal: Tertiary amines are widely used in industrial processes to remove acidic gases like CO₂ and H₂S from gaseous effluents.[10] The 1,3-diamino-2-propanol family of compounds is explored for this purpose, suggesting a potential application for this molecule in gas sweetening processes.[10]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. Information from safety data sheets (SDS) for this and structurally similar compounds provides the basis for safe laboratory practices.
| Safety Aspect | Guideline | Source |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | |
| Signal Word | Danger | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [11][12] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[11] Keep away from heat, sparks, and open flames.[11] All equipment must be grounded to prevent static discharge.[13] | |
| Storage | Store locked up in a dry, cool, and well-ventilated place.[11][13] Keep the container tightly closed.[13] Some related compounds are air-sensitive and should be stored under an inert gas.[13] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] |
Conclusion
This compound is a chemically versatile molecule with significant potential in both academic research and industrial applications. Its unique arrangement of a primary amine, a tertiary amine, and a secondary alcohol allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals and a functional component in polymer chemistry. A thorough understanding of its physicochemical properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is crucial for its effective and safe utilization.
References
-
Wikipedia. Dimethylaminoisopropanol. [Link]
-
National Center for Biotechnology Information. 3-(Dimethylamino)-1-propanol. PubChem Compound Database. [Link]
- Google Patents. Process of preparing n, n-dimethylamino alcohols.
-
American Elements. This compound. [Link]
- Google Patents.
-
National Institute of Standards and Technology. 2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook. [Link]
-
PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. americanelements.com [americanelements.com]
- 3. prepchem.com [prepchem.com]
- 4. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 5. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1- Bis 3-(dimethylamino)propyl amino -2-propanol 98 67151-63-7 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-[Bis [3- (Dimethylamino)-Propyl] Amino]-2-Propanol For Sale| 67151-63-7 [whamine.com]
- 10. WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. spectrumchemical.com [spectrumchemical.com]
A Comprehensive Technical Guide to the Synthesis of 1-Amino-3-(dimethylamino)propan-2-ol from Epichlorohydrin
Abstract
This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of 1-Amino-3-(dimethylamino)propan-2-ol, a valuable diamino alcohol intermediate in pharmaceutical and chemical research. The synthesis proceeds via a robust two-step pathway commencing with the highly reactive epoxide, epichlorohydrin. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, outlines comprehensive analytical characterization techniques, and addresses critical safety considerations. The guide is designed for researchers, chemists, and drug development professionals, offering the necessary causality behind experimental choices to ensure reproducibility, high yield, and purity.
Introduction and Strategic Overview
This compound is a key building block in organic synthesis, notable for its bifunctional nature, containing both a primary and a tertiary amine, as well as a secondary alcohol. This unique structure makes it a precursor for a range of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.
The synthetic route from epichlorohydrin is a common and cost-effective approach. It leverages the high reactivity of the epoxide ring and the carbon-chlorine bond in a sequential manner. The overall strategy involves two distinct nucleophilic substitution reactions:
-
Epoxide Ring-Opening: Reaction of epichlorohydrin with dimethylamine to selectively form the intermediate, 1-chloro-3-(dimethylamino)propan-2-ol.
-
Amination: Subsequent substitution of the chlorine atom with an amino group using ammonia to yield the final product.
This guide provides a meticulous walkthrough of this process, emphasizing the control of reaction parameters to maximize yield and minimize side-product formation.
Reaction Mechanism: A Tale of Two Nucleophiles
The synthesis hinges on the controlled, stepwise reaction of two different amine nucleophiles (dimethylamine, then ammonia) with the epichlorohydrin backbone.
Step 1: Regioselective Ring-Opening of Epichlorohydrin
The first step is the nucleophilic attack of dimethylamine on one of the carbon atoms of the epoxide ring in epichlorohydrin. Under neutral or basic conditions, the attack of the amine, a soft nucleophile, preferentially occurs at the less sterically hindered terminal carbon atom (C1). This is a classic SN2-type reaction.
-
Causality: The reaction is typically conducted at low temperatures (e.g., 0-20°C) to control the exothermicity of the epoxide opening and to prevent side reactions, such as the reaction of the newly formed hydroxyl group with another molecule of epichlorohydrin.[1] The regioselectivity is high, leading predominantly to the formation of 1-chloro-3-(dimethylamino)propan-2-ol.
Step 2: Nucleophilic Substitution of Chloride
The second step involves the displacement of the chloride ion from the intermediate by ammonia. This is another SN2 reaction.
-
Causality: A large molar excess of ammonia is crucial for this step.[2] This high concentration of the primary nucleophile (NH₃) statistically favors the reaction at the primary carbon, leading to the desired 1-amino product. It also serves to neutralize the hydrogen chloride (HCl) generated during the reaction and significantly minimizes the potential for the product, this compound, to act as a nucleophile itself and react with the starting chlorohydrin intermediate, which would lead to undesired dimeric and polymeric impurities.[3]
The overall reaction pathway is illustrated below.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
Part A: Synthesis of 1-chloro-3-(dimethylamino)propan-2-ol
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Charge Reagent: Charge the flask with 250 mL of 40% aqueous dimethylamine solution (approx. 2.2 mol). Begin stirring and cool the solution to 0-5°C.
-
Epichlorohydrin Addition: Add 92.5 g (1.0 mol) of epichlorohydrin to the dropping funnel. Add the epichlorohydrin dropwise to the stirred dimethylamine solution over a period of 1-2 hours. Causality: A slow addition rate is critical to maintain the reaction temperature below 10°C, preventing dangerous exotherms and the formation of byproducts.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour, then remove the bath and allow the reaction to stir at room temperature for 14 hours. [4]5. Monitoring (Optional): The reaction progress can be monitored by TLC or GC to confirm the consumption of epichlorohydrin.
Part B: Synthesis of this compound
-
Transfer: Transfer the reaction mixture from Part A into a suitable pressure vessel or autoclave.
-
Ammoniation: Add 500 mL of 28% aqueous ammonium hydroxide (approx. 7.4 mol) to the vessel. This represents a >7-fold molar excess relative to the starting epichlorohydrin.
-
Reaction: Seal the vessel and heat the mixture to 70-80°C with stirring for 15 hours. The pressure will increase; ensure the vessel is rated for the expected pressure at this temperature.
-
Work-up: Cool the vessel to room temperature and carefully vent any excess pressure in a fume hood.
-
Concentration: Transfer the resulting solution to a large round-bottom flask and concentrate it using a rotary evaporator to remove the majority of the water and excess ammonia.
-
Purification: The crude residue is then purified by vacuum distillation. [4]Set up a short-path distillation apparatus.
-
Collect a forerun of any remaining water and low-boiling impurities.
-
Collect the product fraction at the appropriate temperature and pressure (e.g., literature suggests boiling points around 84-90°C at reduced pressure for similar compounds). [4]
-
Product Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.
| Analysis Technique | Expected Result | Purpose |
| ¹H NMR | Characteristic peaks for -N(CH₃)₂, -CH₂-N, -CH(OH), -CH₂-NH₂ protons with appropriate splitting and integration. | Structural Confirmation |
| ¹³C NMR | Signals corresponding to the 5 unique carbon atoms in the molecule. | Structural Confirmation |
| GC-MS | A major peak corresponding to the product's retention time. The mass spectrum should show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 132 or 133, respectively. | Purity Assessment & Identity Confirmation |
| Karl Fischer Titration | ≤0.5% | Quantify residual water content. |
Critical Safety Considerations
The synthesis of this compound involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Epichlorohydrin: This is a highly toxic, corrosive, flammable, and probable human carcinogen. [5]It is readily absorbed through the skin. [6]ALL manipulations must be performed in a certified chemical fume hood. [6]* Dimethylamine & Ammonia: These are corrosive and toxic. Inhalation can cause severe respiratory irritation. Work in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves are mandatory. For epichlorohydrin, butyl or polyvinyl alcohol gloves are recommended over standard nitrile gloves. [6]* Pressure: The amination step is performed under pressure. Use a properly rated and maintained pressure vessel and adhere to all safety protocols for pressure reactions.
| Reagent | Primary Hazards | Handling Precautions |
| Epichlorohydrin | Carcinogen, Highly Toxic, Flammable, Corrosive | Strict use within a fume hood. Use appropriate gloves (butyl rubber). Avoid inhalation, ingestion, and skin contact. [5][6] |
| Dimethylamine | Flammable, Corrosive, Toxic | Handle in a fume hood. Keep away from ignition sources. Avoid contact with skin and eyes. [7] |
| Ammonium Hydroxide | Corrosive, Respiratory Irritant | Use in a well-ventilated area. Avoid inhaling vapors. |
Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction in either step. | Verify reaction completion via TLC/GC before work-up. Ensure sufficient excess of ammonia was used. |
| Loss of product during distillation. | Use an efficient vacuum and a short-path distillation head to minimize hold-up. | |
| Product is Impure | Formation of polymeric byproducts. | Ensure a large excess of ammonia was used. Do not exceed recommended reaction temperature in the amination step. |
| Incomplete removal of starting materials. | Ensure efficient vacuum distillation to separate components based on boiling points. |
Conclusion
The synthesis of this compound from epichlorohydrin is an effective and well-established method. By carefully controlling reaction conditions—particularly temperature during the initial epoxide opening and the stoichiometry of ammonia in the subsequent substitution—high yields of a pure product can be reliably obtained. The protocols and insights provided in this guide are designed to empower researchers to perform this synthesis safely and efficiently, yielding a critical intermediate for further scientific discovery and development. Rigorous adherence to the outlined safety protocols is paramount for the well-being of the researcher and the integrity of the experiment.
References
- Process of preparing n, n-dimethylamino alcohols.
- Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds
- Process and apparatus for the preparation of 1,3-diamino-2-propanol.
- Preparation of 1,3 diamino-2-propanol.
-
Epichlorohydrin - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Epichlorohydrin Safety Information. Vanderbilt University. [Link]
-
MATERIAL and SAFETY DATA SHEET - Solution of Amine-Epichlorohydrin CoPolymers. Unknown Source. [Link]
-
Poly(dimethylamine-co-epichlorohydrin), quarternized - Safety Data Sheet. Scientific Polymer Products, Inc. [Link]
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
Sources
- 1. WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents [patents.google.com]
- 2. EP0359956A2 - Process and apparatus for the preparation of 1,3-diamino-2-propanol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ntapl.com [ntapl.com]
The Multifaceted Mechanisms of 1,3-Diamino-2-Propanol Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,3-diamino-2-propanol (DAP) scaffold represents a uniquely versatile platform in medicinal chemistry, underpinning the development of therapeutic agents with diverse mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms through which DAP derivatives exert their biological effects, with a focus on their roles as HIV-1 protease inhibitors, smooth muscle relaxants, and inhibitors of ornithine decarboxylase. By dissecting the molecular interactions and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to advance the design and application of novel DAP-based therapeutics.
Introduction: The Structural and Functional Versatility of the 1,3-Diamino-2-Propanol Scaffold
1,3-diamino-2-propanol is a trifunctional molecule featuring two primary amine groups and a central secondary hydroxyl group. This unique arrangement provides a flexible and synthetically tractable backbone for the creation of a wide array of derivatives. The strategic placement of these functional groups allows for the precise orientation of pharmacophoric elements, enabling these molecules to interact with high specificity at various biological targets. This guide will elucidate three distinct and significant mechanisms of action stemming from this common structural core.
Mechanism I: Competitive Inhibition of HIV-1 Protease
Derivatives of 1,3-diamino-2-propanol have emerged as a cornerstone in the development of potent HIV-1 protease inhibitors, a critical class of antiretroviral drugs. These compounds function as transition-state isosteres, effectively mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the viral protease.
Molecular Basis of Inhibition
The HIV-1 protease is an aspartic protease that functions as a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site. The central hydroxyl group of the 1,3-diamino-2-propanol core is the key to its inhibitory activity. It forms crucial hydrogen bonds with the carboxylate groups of the catalytic dyad, mimicking the transition state of the natural substrate. This high-affinity binding competitively inhibits the enzyme, preventing the cleavage of viral polyproteins (Gag and Gag-Pol) and thereby halting the maturation of infectious virions.[1][2]
The flanking amino groups of the DAP core serve as anchor points for the introduction of various substituents that occupy the hydrophobic pockets (S1, S1', S2, S2', etc.) of the protease active site. The nature of these substituents significantly influences the inhibitory potency and pharmacokinetic properties of the molecule.
Structure-Activity Relationship (SAR)
The inhibitory activity of DAP-based HIV-1 protease inhibitors is highly dependent on the nature of the substituents at the P1/P1' and P2/P2' positions.
| Derivative Type | P1/P1' Substituent | P2/P2' Substituent | IC50 (nM) | Reference |
| Pseudosymmetrical | Benzyl | Fmoc | 430 | [3] |
| Pseudosymmetrical | Benzyl | - | 160 | [3] |
| Asymmetrical Pseudotripeptide | Tic | Fmoc | 385 | [4] |
Fmoc = fluorenylmethyloxycarbonyl, Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
As illustrated in the table, bulky and hydrophobic groups at the P1/P1' and P2/P2' positions generally lead to enhanced inhibitory activity by maximizing interactions with the enzyme's hydrophobic pockets.
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a standard method for determining the inhibitory potential of 1,3-diamino-2-propanol derivatives against HIV-1 protease.
Principle: The assay utilizes a fluorogenic substrate that, when cleaved by HIV-1 protease, releases a fluorescent signal. The presence of an inhibitor reduces or prevents this cleavage, resulting in a decrease in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test Compounds (DAP derivatives)
-
Positive Control Inhibitor (e.g., Saquinavir)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Reaction Setup: To each well of the microplate, add:
-
Test compound or control (10 µL)
-
HIV-1 Protease solution (40 µL)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate solution (50 µL) to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Signaling Pathway Diagram
Caption: Inhibition of HIV-1 protease by a 1,3-diamino-2-propanol derivative.
Mechanism II: Relaxation of Tracheal Smooth Muscle
A distinct class of 1,3-diamino-2-propanol derivatives has demonstrated significant potential as bronchodilators through their ability to relax tracheal smooth muscle. This effect is observed as a counteraction to agonist-induced contractions.
Physiological Basis of Relaxation
Tracheal smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca2+]), which activates calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction. Relaxation is achieved by mechanisms that decrease intracellular [Ca2+] or decrease the sensitivity of the contractile apparatus to Ca2+.
While the precise molecular target for DAP-based smooth muscle relaxants is still under investigation, their action suggests an interference with the signaling pathways that maintain a contracted state. This could involve the modulation of ion channels (e.g., calcium or potassium channels) or the activity of enzymes involved in the phosphorylation/dephosphorylation of myosin light chains.
Evidence from Ex Vivo Studies
Studies on isolated rat tracheal rings have shown that certain 1,3-diamino-2-propanol derivatives can effectively relax tissues pre-contracted with carbachol, a cholinergic agonist.[5] This relaxant effect is concentration-dependent, and some derivatives have exhibited greater potency than the established bronchodilator, theophylline.
Experimental Protocol: Isolated Tracheal Ring Assay
This protocol describes the methodology for assessing the relaxant effects of DAP derivatives on airway smooth muscle.
Principle: The contractile force of isolated tracheal rings is measured in an organ bath. The ability of a test compound to reverse a sustained contraction induced by an agonist is quantified.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution
-
Carbachol
-
Test Compounds (DAP derivatives)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the rat and excise the trachea. Cut the trachea into rings (2-3 mm wide).
-
Mounting: Suspend the tracheal rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Contraction: Induce a sustained contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Cumulative Addition of Test Compound: Once a stable contraction is achieved, add the test compound in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the changes in isometric tension after each addition.
-
Data Analysis: Express the relaxation as a percentage of the carbachol-induced contraction. Calculate the EC50 (concentration producing 50% of the maximum relaxation) for each compound.
Signaling Pathway Diagram
Caption: Opposing pathways of tracheal smooth muscle contraction and relaxation.
Mechanism III: Indirect Inhibition of Ornithine Decarboxylase
1,3-diamino-2-propanol and its derivatives can also function as indirect inhibitors of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in various diseases, including cancer.
The Role of ODC and its Antizyme
ODC catalyzes the conversion of ornithine to putrescine, the precursor for higher polyamines like spermidine and spermine. The activity of ODC is tightly regulated by a negative feedback mechanism involving the ODC antizyme. High levels of polyamines induce the synthesis of this antizyme, which binds to ODC monomers, preventing their dimerization and targeting them for proteasomal degradation.
Mechanism of Indirect Inhibition
Diamines, including 1,3-diamino-2-propanol, can mimic the effect of polyamines and induce the expression of the ODC antizyme.[6] This leads to an increase in the degradation of ODC, thereby reducing its overall activity and consequently lowering the intracellular levels of polyamines. This indirect mechanism of inhibition offers a distinct therapeutic strategy compared to direct active site inhibitors of ODC.
Experimental Protocol: Ornithine Decarboxylase Activity Assay (Radiometric)
This protocol details a classic and highly sensitive method for measuring ODC activity in cell lysates.
Principle: The assay measures the release of 14CO2 from L-[1-14C]ornithine. The amount of released 14CO2 is directly proportional to the ODC activity in the sample.
Materials:
-
Cell lysate containing ODC
-
L-[1-14C]ornithine
-
Assay buffer (containing pyridoxal phosphate and DTT)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation vials
-
Scintillation cocktail
-
Filter paper discs soaked in a CO2-trapping agent (e.g., hyamine hydroxide)
-
Sealed reaction vials
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test 1,3-diamino-2-propanol derivative for a specified period.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein extract containing ODC.
-
Reaction Setup: In a sealed reaction vial, combine:
-
Cell lysate (e.g., 100 µg of protein)
-
Assay buffer
-
L-[1-14C]ornithine
-
-
CO2 Trapping: Place a filter paper disc saturated with a CO2-trapping agent in a center well suspended above the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by injecting TCA into the reaction mixture.
-
CO2 Collection: Continue incubation for another 60 minutes to ensure complete trapping of the released 14CO2 onto the filter paper.
-
Quantification: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the ODC activity as picomoles of CO2 released per milligram of protein per hour.
Logical Relationship Diagram
Caption: Indirect inhibition of ornithine decarboxylase by a DAP derivative.
Conclusion and Future Directions
The 1,3-diamino-2-propanol scaffold is a testament to the power of a well-designed chemical framework in generating diverse biological activities. The derivatives discussed herein demonstrate the potential to address a range of therapeutic needs, from infectious diseases to respiratory conditions and oncology. The detailed mechanistic understanding and the robust experimental protocols provided in this guide are intended to facilitate the rational design of next-generation DAP-based compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets for the smooth muscle relaxant effects and exploring the full therapeutic potential of indirect ODC inhibition in various disease models.
References
-
Marastoni, M., Bazzaro, M., Bortolotti, F., Salvadori, S., & Tomatis, R. (1999). Symmetry-based inhibitors of HIV-1 protease. Design, synthesis and preliminary structure-activity studies of acylated 2,3-diamino-1-hydroxypropanes and 2,4 diamino-1-hydroxybutanes. European journal of medicinal chemistry, 34(7-8), 651–657. [Link]
-
López, F. I., de la Cruz, F. N., López, J., Martínez, J. M., Alcaraz, Y., Delgado, F., Sánchez-Recillas, A., Estrada-Soto, S., & Vázquez, M. A. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6), 1225–1234. [Link]
-
Heller, J. S., Fong, W. F., & Canellakis, E. S. (1976). Inhibition of ornithine decarboxylase of HeLa cells by diamines and polyamines. Effect on cell proliferation. The Biochemical journal, 186(2), 431–441. [Link]
-
Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual review of biophysics and biomolecular structure, 27, 249–284. [Link]
-
Marastoni, M., Bortolotti, F., Salvadori, S., & Tomatis, R. (1998). Structure-activity Relationships of HIV-1 Protease Inhibitors Containing Gem-Diaminoserine Core Unit. Arzneimittel-Forschung, 48(6), 709–712. [Link]
-
Wikipedia contributors. (2023, November 27). Discovery and development of HIV-protease inhibitors. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
-
Prakash, Y. S., & Sieck, G. C. (2003). Calcium signaling in airway smooth muscle. American journal of physiology. Lung cellular and molecular physiology, 285(3), L525–L538. [Link]
-
Heller, J. S., & Canellakis, E. S. (1981). The inhibitor of ornithine decarboxylase induced by the administration of diamines and polyamines to rats. The Journal of biological chemistry, 256(16), 8589–8594. [Link]
-
American Society for Microbiology. (2015). Decarboxylase Broth Protocol. Retrieved January 24, 2026, from [Link]
-
Sugiyama, R., et al. (2002). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences, 99(21), 13442-13447. [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved January 24, 2026, from [Link]
-
Ganguly, A. K., et al. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Journal of Medicinal Chemistry, 54(20), 7176-7183. [Link]
-
Heller, J. S., & Canellakis, E. S. (1981). Inhibition of Ornithine Decarboxylase of HeLa Cells by Diamines and Polyamines. Biochemical Journal, 194(3), 827-833. [Link]
Sources
- 1. vumicro.com [vumicro.com]
- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Structure-activity relationships of HIV-1 protease inhibitors containing gem-diaminoserine core unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of an ornithine decarboxylase-antizyme by diaminopropane in chicken kidney and intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Unlocking the Potential: A Technical Guide to Novel Applications of Trifunctional Amino Alcohols
Introduction: Beyond the Chiron Approach
For decades, the discourse on trifunctional amino alcohols has been largely centered on their role as chiral building blocks—synthons valued for their stereochemical fidelity in the construction of complex molecules. While this application remains a cornerstone of asymmetric synthesis, a myopic focus on this utility obscures a burgeoning landscape of innovation.[1][2] Today, the unique trifunctional nature of these molecules—possessing an amino group, a hydroxyl group, and a variable third functional group—is being leveraged to address complex challenges in drug discovery, materials science, and catalysis. This guide moves beyond the traditional narrative, offering researchers, scientists, and drug development professionals a forward-looking perspective on the novel applications of these versatile scaffolds. We will delve into the mechanistic underpinnings of their utility in emergent fields, provide actionable experimental insights, and chart a course for future discovery.
The Architectural Advantage: Why Trifunctionality Matters
The power of a trifunctional amino alcohol lies in its inherent structural orthogonality. The distinct reactivity and physical properties of the amine, the alcohol, and the third functional moiety allow for sequential and highly selective chemical modifications. This architectural control is the bedrock of their utility in modern chemical biology and materials science.
For instance, the hydroxyl group offers a key advantage in drug design. While primary and secondary alcohols can be susceptible to oxidation and glucuronidation, the sterically hindered environment of a tertiary alcohol often leads to an improved metabolic profile.[3] This feature, combined with the hydrogen-bonding capacity of the hydroxyl group, can enhance solubility and reduce off-target effects like hERG inhibition.[3][4] The strategic incorporation of a tertiary alcohol can therefore be a powerful tool for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a lead compound.[3][4]
The amine group, on the other hand, provides a nucleophilic handle for a wide array of conjugation chemistries, while the third functional group—be it a carboxylic acid, an additional hydroxyl or amino group, or a custom-designed moiety—offers a final point of diversification. It is this multi-faceted reactivity that enables the design of molecules with precisely tailored properties, opening the door to the novel applications discussed herein.
Frontier Applications in Drug Discovery and Development
The unique structural attributes of trifunctional amino alcohols are being increasingly exploited to create sophisticated therapeutic modalities. Two areas of particularly rapid advancement are targeted protein degradation and the development of novel anticancer agents.
Engineering the Next Generation of Targeted Protein Degraders
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[5][6] Technologies like proteolysis-targeting chimeras (PROTACs) employ bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[5][6]
Trifunctional amino alcohols are emerging as powerful scaffolds for the construction of these complex molecules. Their intrinsic three-dimensionality and the orthogonal reactivity of their functional groups allow for the precise spatial positioning of a target-binding moiety and an E3 ligase-recruiting element. This is critical for the formation of a stable and productive ternary complex—the key intermediate in the PROTAC mechanism of action.[5][6]
Furthermore, the hydroxyl group can be strategically employed to enhance the solubility and cell permeability of the PROTAC molecule, addressing two of the most significant challenges in the field. The ability to tune the physicochemical properties of the linker, which connects the two binding elements, is paramount for successful PROTAC design, and trifunctional amino alcohols provide an elegant solution to this optimization problem.
Caption: PROTAC Mechanism of Action.
Scaffolds for Novel Anticancer Agents
Beyond their role in TPD, trifunctional amino alcohols are being directly incorporated into novel cytotoxic agents. Their ability to present functional groups in a well-defined three-dimensional arrangement makes them ideal scaffolds for mimicking the binding epitopes of natural products or for creating entirely new pharmacophores.
For example, novel β-amino alcohols possessing an N-anthranyl group have been synthesized from tryptophan and have demonstrated potent cytotoxic activity against various human cancer cell lines in vitro.[7] The trifunctionality of the amino acid precursor is essential in these syntheses, allowing for the controlled introduction of the key pharmacophoric elements.
Furthermore, metal complexes of chiral amino alcohols have shown promise as anticancer agents with low toxicity.[8] The amino and hydroxyl groups can chelate a metal center, while the third functional group can be modified to tune the lipophilicity and cellular uptake of the complex. This multi-component approach allows for the rapid generation of diverse chemical libraries for screening and optimization.
Innovations in Biomaterials and Asymmetric Catalysis
The utility of trifunctional amino alcohols extends beyond the realm of drug discovery. Their unique structural features are also being harnessed to create advanced biomaterials and highly efficient catalysts.
Building Blocks for Self-Assembling Biomaterials
Self-assembling peptides are at the forefront of biomaterials research, with applications ranging from tissue engineering to drug delivery. The incorporation of trifunctional amino acids into peptide sequences can imbue the resulting materials with novel properties. For instance, a trifunctional β-tripeptide has been shown to self-assemble into a bioactive neuronal scaffold, demonstrating promise for studies in neuronal cell growth and development.[9][10]
The ability of the third functional group to engage in specific molecular interactions, such as hydrogen bonding or electrostatic interactions, can be used to direct the self-assembly process and to control the morphology and mechanical properties of the resulting hydrogel or nanofiber network. This level of control is essential for the design of "smart" biomaterials that can respond to specific biological cues.
Caption: Self-Assembly of Trifunctional Monomers.
A New Generation of Chiral Ligands and Catalysts
While the use of amino alcohols as chiral ligands is well-established, the introduction of a third functional group opens up new avenues for catalyst design. This third moiety can be used to create a secondary coordination sphere around the metal center, influencing the stereochemical outcome of the reaction. It can also be used to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse.[11]
Recent advances in chromium-catalyzed asymmetric cross-coupling reactions have utilized novel chiral ligands derived from amino alcohols to achieve the synthesis of valuable chiral β-amino alcohols with high enantiomeric excess.[12] These developments highlight the ongoing potential for innovation in the design of amino alcohol-based catalysts.
Experimental Protocols: A Starting Point for Innovation
To facilitate the exploration of these novel applications, we provide the following generalized experimental protocols. These should be considered as starting points, and optimization will be necessary for specific substrates and applications.
Protocol 1: Synthesis of a Trifunctional Amino Alcohol-Based PROTAC
Objective: To synthesize a PROTAC molecule by sequentially coupling a target-binding ligand and an E3 ligase-binding ligand to a trifunctional amino alcohol scaffold.
Materials:
-
Trifunctional amino alcohol (e.g., with a protected carboxylic acid as the third functional group)
-
Target-binding ligand with a suitable reactive handle (e.g., a carboxylic acid)
-
E3 ligase-binding ligand with a suitable reactive handle (e.g., an amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (as required for the chosen protecting groups)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Step 1: Coupling of the Target-Binding Ligand:
-
Dissolve the trifunctional amino alcohol and the target-binding ligand in an appropriate solvent (e.g., DMF).
-
Add the coupling reagents and a suitable base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography.
-
-
Step 2: Deprotection of the Third Functional Group:
-
Selectively deprotect the third functional group of the amino alcohol scaffold using appropriate conditions.
-
Purify the deprotected intermediate.
-
-
Step 3: Coupling of the E3 Ligase-Binding Ligand:
-
Couple the deprotected intermediate with the E3 ligase-binding ligand using a similar procedure to Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Causality Behind Experimental Choices: The use of orthogonal protecting groups on the trifunctional amino alcohol is critical for the success of this synthesis. This allows for the selective deprotection and sequential coupling of the two ligands, preventing the formation of undesired side products. The choice of coupling reagents will depend on the specific functional groups being coupled, but HATU and HOBt are generally effective for amide bond formation.
Protocol 2: Formulation of a Self-Assembling Peptide Hydrogel
Objective: To formulate a hydrogel from a trifunctional amino acid-containing peptide.
Materials:
-
Lyophilized peptide containing a trifunctional amino acid
-
Sterile, deionized water or a suitable buffer (e.g., PBS)
-
Vortex mixer
-
Incubator
Procedure:
-
Step 1: Peptide Dissolution:
-
Calculate the required amount of peptide to achieve the desired final concentration.
-
Dissolve the lyophilized peptide in the chosen solvent by gentle vortexing.
-
-
Step 2: pH Adjustment (if necessary):
-
If the self-assembly process is pH-dependent, adjust the pH of the peptide solution using dilute acid or base.
-
-
Step 3: Gelation:
-
Incubate the peptide solution at a constant temperature (e.g., 37°C) to induce self-assembly and gelation.
-
The time required for gelation will vary depending on the peptide sequence and concentration.
-
-
Step 4: Characterization:
-
Characterize the resulting hydrogel using techniques such as rheology, transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy.
-
Causality Behind Experimental Choices: The choice of solvent and pH is critical for controlling the self-assembly process. These parameters influence the charge state of the amino acid side chains and the overall conformation of the peptide, which in turn dictate the intermolecular interactions that drive self-assembly. The incubation temperature can also affect the kinetics of gelation.
Quantitative Data Summary
| Application Area | Key Compound Class | Relevant Parameters | Typical Values/Observations |
| Drug Discovery | PROTACs | Cellular Permeability, Ternary Complex Stability, DC50 | Highly variable, dependent on specific design |
| Anticancer Agents | IC50 against Cancer Cell Lines | Low micromolar to nanomolar range | |
| Biomaterials | Self-Assembling Peptides | Gelation Time, Storage Modulus (G') | Minutes to hours, Pa to kPa range |
| Catalysis | Chiral Ligands | Enantiomeric Excess (ee) | >90% ee is often achievable |
Conclusion and Future Outlook
The field of trifunctional amino alcohols is at an inflection point. While their role as chiral synthons remains vital, a new era of innovation is dawning, driven by a deeper understanding of how their unique trifunctionality can be harnessed to solve complex scientific problems. From the rational design of targeted protein degraders to the creation of self-assembling biomaterials with tailored properties, the potential applications are vast and exciting.
As our ability to synthesize novel trifunctional amino alcohols with ever-greater precision continues to grow, we can expect to see their impact on drug discovery, materials science, and catalysis expand even further. The key to unlocking this potential will be a continued focus on interdisciplinary research, where the insights of synthetic chemists, chemical biologists, and materials scientists converge to create the next generation of advanced molecules and materials. This guide has sought to provide a roadmap for this exciting journey, and it is our hope that it will inspire new avenues of research and discovery in this dynamic field.
References
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]
-
Bai, B., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-4. Available at: [Link]
-
Kulkarni, K., et al. (2021). Self-assembly of trifunctional tripeptides to form neural scaffolds. Journal of Materials Chemistry B, 9, 4475-4479. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS Publications. Available at: [Link]
-
Cell Signaling Technology. (2022). Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. Available at: [Link]
-
Hypha Discovery. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]
-
Ren, Y., et al. (2021). Self-assembly of amino acids toward functional biomaterials. Beilstein Journal of Nanotechnology, 12, 1140–1150. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. revvity.com [revvity.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Self-assembly of trifunctional tripeptides to form neural scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. research.monash.edu [research.monash.edu]
- 11. iris.cnr.it [iris.cnr.it]
- 12. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
Theoretical Studies on the Conformations of 1-Amino-3-(dimethylamino)propan-2-ol: A Comprehensive Technical Guide
Abstract
1-Amino-3-(dimethylamino)propan-2-ol is a molecule of significant interest due to its bifunctional nature, incorporating both a primary amine and a tertiary amine, along with a central hydroxyl group. This unique arrangement of functional groups allows for a complex conformational landscape dominated by intramolecular hydrogen bonding. Understanding the preferred three-dimensional structures of this molecule is paramount for predicting its chemical reactivity, biological activity, and its potential applications in drug development and materials science. This guide provides a comprehensive theoretical framework for the in-depth conformational analysis of this compound. We present a multi-tiered computational workflow, from initial conformational searching to high-level quantum chemical refinements, designed to provide a detailed understanding of the molecule's potential energy surface. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and molecular modeling.
Introduction: The Significance of Conformational Analysis
The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possess multiple rotatable single bonds, a multitude of conformations are possible. However, only a select few of these will be energetically favorable and thus significantly populated at room temperature. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, with intramolecular hydrogen bonds playing a pivotal role.
The presence of a hydroxyl group (a hydrogen bond donor) and three potential hydrogen bond acceptors (the oxygen of the hydroxyl group, the primary amine, and the tertiary amine) suggests that the conformational landscape of this compound will be characterized by several stable, folded structures stabilized by these intramolecular interactions. Identifying these low-energy conformers is crucial, as the specific arrangement of the functional groups will dictate how the molecule interacts with biological targets, such as enzymes or receptors, and its overall physicochemical properties.
This guide outlines a robust, field-proven computational methodology to explore and characterize the conformational space of this compound.
A Multi-Tiered Computational Workflow
A thorough conformational analysis requires a multi-level computational approach to balance accuracy and computational cost.[1] A broad, initial search using a computationally inexpensive method is followed by refinement of the most promising candidates using more accurate, but also more demanding, quantum mechanical methods.[2]
Caption: A schematic of the recommended multi-tiered computational workflow.
Experimental Protocol: Conformational Search and Refinement
Step 1: Initial 3D Structure Generation
-
Construct the 2D structure of this compound using a molecule builder such as GaussView[3], Avogadro[4], or similar software.
-
Convert the 2D structure to an initial 3D conformation. A preliminary geometry optimization using a universal force field (UFF) or a semi-empirical method can provide a reasonable starting point.
Step 2: Broad Conformational Search
The goal of this step is to explore the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. Given the exponential increase in possible conformers with the number of rotatable bonds, a computationally efficient method is essential.[1]
-
Methodology: Employ a conformational search algorithm using either molecular mechanics (MM) force fields (e.g., MMFF94) or, for greater generality, a semi-empirical quantum mechanical method like GFN2-xTB within a tool like CREST.[5][6]
-
Procedure:
-
Identify the key rotatable bonds in this compound (primarily the C-C, C-O, and C-N single bonds).
-
Perform a systematic or stochastic search by rotating these bonds.
-
Generate a large number of potential conformers (e.g., 100-1000).
-
Step 3: Clustering and Selection
-
The conformers generated in the previous step are clustered based on their root-mean-square deviation (RMSD).
-
Select the unique conformers from the lowest energy clusters (e.g., all unique structures within a 10-15 kcal/mol window of the global minimum) for further refinement.
Step 4: DFT Geometry Optimization and Frequency Calculation
This is the core quantum mechanical step to obtain accurate geometries and relative energies.
-
Methodology: Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for systems of this size.[7] For molecules with significant non-covalent interactions, such as intramolecular hydrogen bonds, a dispersion-corrected functional is crucial.[8]
-
Recommended Functional: ωB97X-D. This range-separated hybrid functional with empirical dispersion correction is known to perform well for non-covalent interactions.[9]
-
Recommended Basis Set: 6-311++G(d,p). This triple-zeta Pople-style basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p), is well-suited for describing hydrogen bonding.[10]
-
-
Procedure (using Gaussian):
-
For each selected conformer, perform a full geometry optimization and frequency calculation.
-
The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Solvent Effects: To model the system in a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be used.[11][12] The SMD variation is recommended for accurate solvation free energies.[13]
-
Example Gaussian Input:
-
Step 5: Elimination of Redundant Structures
After DFT optimization, it is common for multiple initial conformers to converge to the same final structure. These duplicates should be identified and removed.
Step 6: Single-Point Energy Refinement (Optional but Recommended)
For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method.
-
Methodology: Møller-Plesset perturbation theory (MP2) is a good choice. For larger systems, the Domain-based Local Pair Natural Orbital (DLPNO) implementation of MP2 offers significant computational savings with minimal loss of accuracy.
-
Procedure: Use the optimized geometries from Step 4 and perform a single-point energy calculation at the DLPNO-MP2/aug-cc-pVTZ level of theory, for example.
The Anticipated Conformational Landscape of this compound
The key to the conformational preferences of this compound lies in the formation of intramolecular hydrogen bonds. The hydroxyl group (-OH) is the primary hydrogen bond donor. The potential acceptors are the nitrogen of the primary amine (N1), the nitrogen of the tertiary dimethylamine (N3), and the oxygen of the hydroxyl group itself. The primary amine (-NH2) can also act as a hydrogen bond donor. This leads to several plausible low-energy conformers.
Caption: A representation of the primary intramolecular hydrogen bonds expected to stabilize the conformers.
Data Analysis and Interpretation
The computational workflow will yield a wealth of quantitative data for each stable conformer. This data should be compiled into a table for clear comparison and analysis.
Table 1: Theoretical Data for the Stable Conformers of this compound
| Conformer | Intramolecular H-Bond | Relative Energy (kcal/mol) | H-Bond Length (Å) | H-Bond Angle (°) | Key Dihedral Angle (°) |
| A | OH···N1 | 0.00 (Global Minimum) | Predicted Value | Predicted Value | Predicted Value |
| B | OH···N3 | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| C | NH2···O | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| D | NH2···N3 | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| ... | ... | ... | ... | ... | ... |
Note: The values in this table are illustrative placeholders. A full computational study as described would be required to populate it with actual data.
Analysis of the Data:
-
Relative Energies: The relative energies will identify the global minimum energy conformer and the energetic ordering of the other stable conformers. From this, the Boltzmann population of each conformer at a given temperature can be calculated to understand their relative abundance.
-
Geometric Parameters:
-
Hydrogen Bond Length and Angle: These parameters quantify the strength of the intramolecular hydrogen bonds. Shorter bond lengths and angles closer to 180° generally indicate stronger interactions.
-
Dihedral Angles: The key dihedral angles will describe the overall shape (folded vs. extended) of each conformer.
-
Experimental Validation
While this guide focuses on a theoretical approach, it is crucial to note that computational results should ideally be validated by experimental data. Techniques such as rotational spectroscopy in the gas phase can provide highly accurate geometric information for comparison. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide information about the proximity of different protons and thus help to deduce the dominant conformation(s) in a given solvent.
Conclusion
The theoretical study of the conformations of this compound is a challenging but rewarding endeavor. The multi-tiered computational workflow presented in this guide, combining efficient conformational searching with high-level DFT and MP2 calculations, provides a robust and reliable pathway to understanding the intricate conformational landscape of this molecule. The insights gained from such a study are invaluable for rationalizing its chemical behavior and for guiding its application in drug design and other areas of chemical science. By carefully analyzing the energetic and geometric parameters of the stable conformers, researchers can build a comprehensive model of this molecule's structure-property relationships.
References
-
Computational Chemistry Online. (n.d.). Conformational Sampling. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Conformational Searching. Retrieved from [Link]
-
Blom, B., et al. (2023). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Gu, Q., & Larrson, P. (n.d.). Visualization of Molecular Structure by Emphasizing Conformational Changes. Brown University. Retrieved from [Link]
-
ResearchGate. (2016). What is the best DFT functional and basis set(Gaussian09) for molecules involved in Hydrogen bonding?. Retrieved from [Link]
-
Garibaldi, A. (2025). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Retrieved from [Link]
-
Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. Retrieved from [Link]
-
DB Infotech. (2023, October 26). How to do solvent model calculation in Gaussian 09W. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Comparison of software for molecular mechanics modeling. Retrieved from [Link]
-
Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. Retrieved from [Link]
-
Schrödinger. (n.d.). MacroModel. Retrieved from [Link]
-
ResearchGate. (n.d.). Workflow of the conformational analysis. Retrieved from [Link]
-
Gaussian, Inc. (2021). SCRF. Retrieved from [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Visualizing Dynamic Molecular Conformations. Retrieved from [Link]
-
arXiv. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Retrieved from [Link]
-
Grabowski, S. J. (2021). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. MDPI. Retrieved from [Link]
-
Barroso, J. (2009). Polarizable Continuum Model (PCM) in G03. Dr. Joaquin Barroso's Blog. Retrieved from [Link]
-
Deshmukh, M., & Gadre, S. (2021). Molecular Tailoring Approach for the Estimation of Intramolecular Hydrogen Bond Energy. Molecules. Retrieved from [Link]
-
Pop, R., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. Retrieved from [Link]
-
IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. Retrieved from [Link]
-
Hashmi, M. A. (2025, August 19). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube. Retrieved from [Link]
-
Liedl, K. R., & Kroemer, R. T. (1998). Highly Accurate Estimates of Hydrogen-Bond Energies Relying on Basis Set Convergence Patterns. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate Binding Energies of Ammonia Clusters and Benchmarking of Hybrid DFT Functionals. Retrieved from [Link]
-
Lane, T. J., et al. (2020). Computational methods for exploring protein conformations. PMC. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone told me the Gaussian Command for Solvation energy calculation?. Retrieved from [Link]
-
CCDC. (2022, June 20). How to define and visualize hydrogen bonds in Mercury - video tutorial. YouTube. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2023). Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. PMC. Retrieved from [Link]
-
RCS Research Chemistry Services. (n.d.). Visualizing Hydrogen Bonds using Electron Density Maps. Retrieved from [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Chapter 7: Intramolecular Hydrogen Bonds. Retrieved from [Link]
-
Empa. (n.d.). DFT tutorial. Retrieved from [Link]
-
Gaussian, Inc. (n.d.). SCRF. Retrieved from [Link]
-
Majid Ali. (2024, February 24). Gaussian tutorial-1|Structure Builder|. YouTube. Retrieved from [Link]
-
AIP Publishing. (2014). Directly Visualizing Hydrogen Bonds. Retrieved from [Link]
-
Computational Physicist. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Retrieved from [Link]
-
Organic Chemistry Explained. (2020, July 16). Gaussian Tutorial for Organic Chemists. YouTube. Retrieved from [Link]
Sources
- 1. Conformational Searching | Rowan [rowansci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 5. calcus.cloud [calcus.cloud]
- 6. youtube.com [youtube.com]
- 7. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]
- 11. gaussian.com [gaussian.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
The Versatile Scaffold: A Literature Review of 1,3-Diaminopropan-2-ol Derivatives in Medicinal Chemistry
Abstract
The 1,3-diaminopropan-2-ol backbone represents a uniquely versatile and privileged scaffold in the landscape of medicinal chemistry. Its inherent trifunctionality, comprising two nucleophilic amino groups and a central hydroxyl group, provides an exquisite platform for the synthesis of structurally diverse molecules with a wide array of pharmacological activities.[1] This guide delves into the core applications of 1,3-diaminopropan-2-ol derivatives, offering an in-depth exploration of their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. We will traverse its pivotal role in the development of landmark HIV protease inhibitors to its emerging potential in the treatment of asthma, cancer, and microbial infections. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough literature review but also actionable experimental protocols and insightful visualizations to inspire and guide future drug discovery endeavors.
The 1,3-Diaminopropan-2-ol Core: A Privileged Structure
The 1,3-diaminopropan-2-ol moiety is a chiral, flexible, and highly functionalizable building block that has captured the attention of medicinal chemists for decades.[1] Its value lies in the strategic placement of two primary or secondary amino groups flanking a secondary alcohol. This arrangement allows for the creation of compounds that can engage in a multitude of interactions with biological targets, including hydrogen bonding, ionic interactions, and the introduction of various lipophilic or polar substituents to fine-tune pharmacokinetic and pharmacodynamic properties.
The central hydroxyl group is not merely a passive linker; it often plays a crucial role in the pharmacophore, frequently acting as a transition-state isostere, particularly in enzyme inhibitors.[1] This ability to mimic the tetrahedral intermediate of peptide bond hydrolysis is a cornerstone of its success in the design of potent HIV protease inhibitors.[1] Furthermore, the chiral center at the 2-position introduces stereochemical complexity, which can be exploited to achieve selectivity and enhance potency.
Physicochemical Properties
A foundational understanding of the physicochemical properties of the parent 1,3-diaminopropan-2-ol is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀N₂O | [2] |
| Molecular Weight | 90.12 g/mol | [2] |
| Appearance | White to yellowish low melting solid | [3] |
| Boiling Point | ~235 °C | |
| Solubility | Soluble in water and ethanol |
Therapeutic Applications of 1,3-Diaminopropan-2-ol Derivatives
The versatility of the 1,3-diaminopropan-2-ol scaffold is best illustrated by the diverse range of therapeutic areas in which its derivatives have shown significant promise.
Antiviral Agents: The HIV Protease Inhibitor Breakthrough
The development of HIV protease inhibitors marked a turning point in the fight against AIDS, and the 1,3-diaminopropan-2-ol scaffold was at the very heart of this success. These inhibitors are designed to bind to the active site of the viral protease, an enzyme crucial for the maturation of infectious virions. The 1,3-diamino-2-hydroxypropane moiety serves as a highly effective transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the protease.[1]
Mechanism of Action: HIV protease is an aspartic protease that cleaves viral Gag-Pol polyproteins into functional proteins. The active site of the enzyme contains a pair of aspartic acid residues that catalyze the hydrolysis of a peptide bond. 1,3-Diaminopropan-2-ol-based inhibitors are designed to fit snugly within the active site, with the central hydroxyl group positioned to interact with the catalytic aspartate residues, thus preventing the binding and cleavage of the natural substrate.
DOT Diagram: Mechanism of HIV Protease Inhibition
Caption: Inhibition of HIV protease by a 1,3-diaminopropan-2-ol derivative.
While a direct, one-step utilization of 1,3-diaminopropan-2-ol as a starting material in the large-scale synthesis of approved drugs like Saquinavir and Nelfinavir is not the most common route, the core structural motif is a result of multi-step syntheses that build up this critical pharmacophore. For instance, the synthesis of the core of Saquinavir often involves the use of a chiral epoxide derived from L-phenylalanine, which is then opened by an amine to generate the characteristic amino alcohol structure.
Bronchodilators: Targeting Asthma and COPD
Chronic obstructive pulmonary disease (COPD) and asthma are characterized by airway obstruction and inflammation. Bronchodilators are a cornerstone of therapy, and recent research has highlighted the potential of 1,3-diaminopropan-2-ol derivatives as effective tracheal smooth muscle relaxants.[4]
A study by López et al. (2017) described the synthesis and evaluation of a series of N,N'-disubstituted 1,3-diaminopropan-2-ol derivatives.[4] The compounds were tested for their ability to relax pre-contracted rat tracheal rings, a standard ex vivo model for assessing bronchodilator activity.
Structure-Activity Relationship (SAR): The study revealed several key SAR insights:
-
The nature of the substituents on the two amino groups significantly influences the relaxant activity.
-
Compound 8n , featuring an isobutyl group and a pyridin-3-ylmethyl group, was found to be the most potent derivative, with an EC₅₀ of 62 µM, making it approximately twofold more potent than theophylline, a standard bronchodilator.[4]
-
The presence of an azetidine substituent on other active compounds suggested its importance for potent relaxation activity.[4]
Quantitative Data on Relaxant Activity of 1,3-Diaminopropan-2-ol Derivatives [4]
| Compound | R¹ | R² | Emax (%) | EC₅₀ (µM) |
| 8b | Benzyl | Propyl | 100 | 138 |
| 8d | Butyl | Isobutyl | 100 | 154 |
| 8n | Isobutyl | Pyridin-3-ylmethyl | 100 | 62 |
| Theophylline | (Control) | (Control) | 100 | 150 |
DOT Diagram: General Synthetic Route to Bronchodilator Derivatives
Caption: A two-step synthesis of 1,3-diaminopropan-2-ol derivatives.
Anticancer and Antimicrobial Agents: An Emerging Frontier
The ability of 1,3-diaminopropan-2-ol to act as a versatile ligand for metal ions has opened up avenues for its use in the design of novel anticancer and antimicrobial agents.[5] Schiff base derivatives of 1,3-diaminopropan-2-ol and their metal complexes have shown promising biological activities.
While direct examples of potent anticancer or antimicrobial 1,3-diaminopropan-2-ol derivatives are still emerging in the literature, the broader class of amino alcohols and their derivatives has demonstrated significant potential. For instance, related 2-amino-1,3-diol derivatives have been incorporated into compounds with prominent antitumor activities.
The general hypothesis is that the diaminopropanol scaffold can be used to create chelating agents that, upon complexation with metals like copper, ruthenium, or nickel, form species capable of interacting with DNA or key cellular enzymes, leading to cytotoxicity in cancer cells or microbes.
Synthetic Methodologies
The synthesis of 1,3-diaminopropan-2-ol derivatives can be approached through several routes, with the choice of method often depending on the desired substitution pattern and stereochemistry.
General Synthesis from Epichlorohydrin
A common and versatile method for the synthesis of unsymmetrically substituted 1,3-diaminopropan-2-ol derivatives starts from the readily available and inexpensive epichlorohydrin.[4]
Step 1: Synthesis of the β-Amino Alcohol Intermediate The first step involves the regioselective ring-opening of epichlorohydrin with a primary or secondary amine (R¹-NH₂). This reaction is typically carried out in a protic solvent like methanol and can be catalyzed by mild Lewis acids or even proceed without a catalyst.
Step 2: Introduction of the Second Amino Group The resulting chlorohydrin intermediate is then reacted with a second amine (R²-NH₂) under basic conditions. The base facilitates the in situ formation of an epoxide, which is then opened by the second amine to yield the final 1,3-diaminopropan-2-ol derivative.
Experimental Protocol: Synthesis of a 1,3-Diaminopropan-2-ol Derivative [4]
Part A: Synthesis of 1-chloro-3-(substituted-amino)propan-2-ol
-
To a solution of the primary or secondary amine (1.0 eq) in a mixture of methanol and dichloromethane, add epichlorohydrin (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol intermediate.
Part B: Synthesis of the final 1,3-diaminopropan-2-ol derivative
-
Dissolve the β-amino alcohol intermediate (1.0 eq) in methanol.
-
Add the second amine (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the desired 1,3-diaminopropan-2-ol derivative.
Asymmetric Synthesis
Given the importance of stereochemistry in biological activity, the asymmetric synthesis of 1,3-diaminopropan-2-ol derivatives is of paramount importance. Chiral starting materials, such as chiral epichlorohydrin or chiral amino acids, can be employed to introduce stereocontrol. Alternatively, chiral catalysts can be used in the key bond-forming steps to achieve high enantioselectivity.
Biological Evaluation Protocols
The pharmacological evaluation of 1,3-diaminopropan-2-ol derivatives requires a suite of well-established in vitro and ex vivo assays.
Ex Vivo Rat Tracheal Ring Assay for Bronchodilator Activity[4]
This assay provides a robust and physiologically relevant model for assessing the relaxant effects of compounds on airway smooth muscle.
Step-by-Step Methodology:
-
Humanely euthanize a male Wistar rat and carefully excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
Induce a sustained contraction of the tracheal rings by adding a contractile agonist, such as carbachol (1 µM).
-
Once a stable contraction plateau is reached, cumulatively add the test compounds in increasing concentrations to the organ bath.
-
Record the relaxation responses as a percentage of the pre-contracted tension.
-
Calculate the Emax (maximum effect) and EC₅₀ (concentration required to produce 50% of the maximum effect) for each compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (concentration required to inhibit cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the microtiter plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The 1,3-diaminopropan-2-ol scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable journey from a key component in life-saving HIV protease inhibitors to a promising lead for novel bronchodilators, and its emerging potential in oncology and infectious diseases, underscores its enduring value. The synthetic accessibility and the tunable nature of this scaffold ensure that it will continue to be a fertile ground for the discovery of new therapeutic agents.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Therapeutic Areas: A systematic exploration of 1,3-diaminopropan-2-ol derivatives against a wider range of biological targets, including kinases, phosphatases, and other enzymes, is warranted.
-
Asymmetric Synthesis and Chiral Optimization: The development of more efficient and scalable asymmetric syntheses will be crucial for accessing enantiomerically pure derivatives and fully elucidating the role of stereochemistry in their biological activity.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the design of next-generation derivatives with improved potency and selectivity will accelerate the drug discovery process.
-
Pharmacokinetic Profiling: A greater emphasis on the early evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be essential for translating in vitro potency into in vivo efficacy.
References
-
López, F. I., de la Cruz, F. N., López, J., & Vázquez, M. A. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(7), 1555-1567. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61157, 1,3-Diamino-2-propanol. PubChem. [Link]
- Bottoms, R. R. (1934). U.S. Patent No. 1,985,885. U.S.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of HIV Protease Inhibitors with a 1,3-Diamino-2-Hydroxypropane Scaffold
Introduction: The Central Role of the 1,3-Diamino-2-Hydroxypropane Scaffold in HIV Protease Inhibition
The development of Human Immunodeficiency Virus (HIV) protease inhibitors marked a pivotal turning point in the management of Acquired Immunodeficiency Syndrome (AIDS), transforming it from a fatal infection into a manageable chronic condition.[1] At the heart of many of the most successful protease inhibitors lies a key structural motif: the 1,3-diamino-2-hydroxypropane scaffold, also known as the hydroxyethylamine isostere. This structural unit is a non-hydrolyzable mimic of the transition state of peptide bond cleavage by the HIV protease, an aspartyl protease responsible for processing viral polyproteins into mature, functional proteins essential for viral replication.[2][3]
The central hydroxyl group of the scaffold is crucial for its inhibitory activity, as it forms a key hydrogen bond with the catalytic aspartate residues in the active site of the HIV protease. The flanking amino groups provide handles for the attachment of various side chains (P1, P1', P2, P2', etc.) that interact with the hydrophobic pockets of the enzyme, thereby conferring potency and specificity.[4] Consequently, the stereoselective synthesis of this scaffold is of paramount importance in the development of new and effective HIV protease inhibitors. This application note provides a detailed protocol for the synthesis of this critical scaffold, focusing on a versatile and widely employed synthetic strategy involving the stereoselective opening of a chiral epoxide.
Strategic Overview of the Synthesis
The synthesis of the 1,3-diamino-2-hydroxypropane core can be approached through several methodologies, including asymmetric aldol reactions and Curtius rearrangements.[2][5] However, a highly convergent and stereocontrolled route involves the aminolysis of a chiral N-protected amino epoxide. This strategy offers excellent control over the stereochemistry of the two adjacent chiral centers (at the hydroxyl and one of the amino groups) and allows for the late-stage introduction of diverse functionalities.
The overall workflow can be summarized as follows:
-
Synthesis of a Chiral N-Protected Amino Epoxide: This key intermediate is typically prepared from a readily available chiral amino acid, such as L-phenylalanine, which sets the stereochemistry of the subsequent inhibitor.
-
Regioselective Epoxide Ring-Opening (Aminolysis): The chiral epoxide is then reacted with a suitable amine nucleophile. This is a critical step that forms the 1,3-diamino-2-hydroxypropane backbone.
-
Deprotection and Final Coupling: Subsequent deprotection of the amine groups and coupling with appropriate side chains (e.g., sulfonamides, carbamates) yields the final HIV protease inhibitor.
This modular approach is highly adaptable for creating libraries of inhibitor candidates for structure-activity relationship (SAR) studies.[1]
Visualizing the Synthetic Workflow
Caption: General Synthetic Workflow for HIV Protease Inhibitors.
Detailed Protocols
Part 1: Synthesis of the Key Intermediate: (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane
This protocol outlines the synthesis of a common chiral epoxide intermediate derived from L-phenylalanine. The stereochemistry of the starting amino acid dictates the final stereochemistry of the inhibitor core, which is crucial for its biological activity.[6]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Sigma-Aldrich | |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Sigma-Aldrich | |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Sci. | |
| Ethyl chloroformate | C₃H₅ClO₂ | 108.52 | Acros Organics | |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | Sigma-Aldrich | |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | Sigma-Aldrich | Handle with care |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Fisher Sci. | Anhydrous |
| Trimethylsulfoxonium iodide | C₃H₉IOS | 220.07 | Sigma-Aldrich | |
| Sodium hydride (NaH), 60% disp. | NaH | 24.00 | Sigma-Aldrich | Handle with care |
Step-by-Step Protocol:
-
N-Boc Protection of L-Phenylalanine:
-
Suspend L-phenylalanine (1 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.
-
-
Reduction to N-Boc-L-Phenylalaninol:
-
Dissolve N-Boc-L-phenylalanine (1 eq.) in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine (1 eq.) followed by the dropwise addition of ethyl chloroformate (1 eq.).
-
Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, suspend sodium borohydride (2 eq.) in THF/water and cool to 0 °C.
-
Add the mixed anhydride solution to the NaBH₄ suspension dropwise, maintaining the temperature below 10 °C.
-
Stir for 2-3 hours at room temperature.
-
Quench the reaction by the slow addition of 1N HCl.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give N-Boc-L-phenylalaninol.
-
-
Oxidation to N-Boc-L-Phenylalaninal (Aldehyde):
-
This step can be achieved using various mild oxidation methods, such as the Parikh-Doering oxidation.
-
Dissolve N-Boc-L-phenylalaninol (1 eq.) in anhydrous DMSO/CH₂Cl₂.
-
Add triethylamine (5 eq.) followed by the sulfur trioxide pyridine complex (2 eq.) portion-wise at 0 °C.
-
Stir at room temperature for 1-2 hours until TLC indicates completion.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry over sodium sulfate and concentrate to yield the crude aldehyde, which is often used immediately in the next step.
-
-
Epoxidation to (2S,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane:
-
Prepare a solution of trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO.
-
Add sodium hydride (1.2 eq.) portion-wise at room temperature under a nitrogen atmosphere and stir for 1 hour to form the ylide.
-
Add a solution of N-Boc-L-phenylalaninal (1 eq.) in DMSO dropwise to the ylide solution.
-
Stir the reaction for 2-3 hours at room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired chiral epoxide.
-
Part 2: Synthesis of the Diamino Alcohol Core via Epoxide Aminolysis
This protocol details the crucial ring-opening step, which establishes the 1,3-diamino-2-hydroxypropane scaffold. The choice of amine in this step determines the P1' substituent of the final inhibitor. This reaction is a regioselective Sɴ2 attack at the less hindered carbon of the epoxide.[7]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Chiral Epoxide (from Part 1) | C₁₅H₂₁NO₃ | 263.33 | Synthesized | |
| Isobutylamine | C₄H₁₁N | 73.14 | Sigma-Aldrich | Example P1' amine |
| Isopropanol (IPA) | C₃H₈O | 60.10 | Fisher Sci. | Anhydrous |
| Lithium perchlorate (LiClO₄) | LiClO₄ | 106.39 | Sigma-Aldrich | Optional catalyst |
Step-by-Step Protocol:
-
Epoxide Ring Opening:
-
Dissolve the chiral epoxide (1 eq.) in isopropanol.
-
Add isobutylamine (3-5 eq.). The excess amine also acts as the solvent in some protocols.
-
For less reactive amines, a Lewis acid catalyst such as lithium perchlorate (0.1-0.2 eq.) can be added to enhance the reaction rate.[8]
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor by TLC. The reaction may take several hours to overnight.
-
Microwave-assisted aminolysis can significantly reduce reaction times.[7][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess amine under reduced pressure.
-
The crude product, an N-Boc protected diamino alcohol, can be purified by column chromatography or taken directly to the next step.
-
Part 3: Final Assembly of an Amprenavir Analogue
This section illustrates the final steps to assemble a protease inhibitor, using the synthesis of an Amprenavir-like structure as an example.[4][10] This involves deprotection of the Boc group and coupling with a sulfonyl chloride and a carbamate moiety.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| N-Boc Diamino Alcohol (from Part 2) | - | - | Synthesized | |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich | Corrosive |
| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Sigma-Aldrich | |
| (S)-3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | Sigma-Aldrich | |
| N,N'-Disuccinimidyl carbonate (DSC) | C₉H₈N₂O₇ | 256.17 | Sigma-Aldrich | |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Acros Organics | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Sci. | Anhydrous |
Step-by-Step Protocol:
-
Boc Deprotection:
-
Dissolve the N-Boc protected diamino alcohol (1 eq.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt is typically used without further purification.
-
-
Sulfonylation:
-
Dissolve the deprotected amine salt (1 eq.) in anhydrous DCM.
-
Cool to 0 °C and add triethylamine (3 eq.) to neutralize the salt and act as a base.
-
Add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq.) in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over sodium sulfate and concentrate to yield the sulfonamide intermediate.
-
-
Carbamate Formation:
-
In a separate flask, react (S)-3-hydroxytetrahydrofuran with N,N'-disuccinimidyl carbonate to form the activated carbonate.
-
Dissolve the sulfonamide intermediate (1 eq.) in anhydrous DCM.
-
Add triethylamine (2 eq.) followed by the activated carbonate of (S)-3-hydroxytetrahydrofuran.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction as described in the previous step and purify by column chromatography to yield the final nitro-containing analogue.
-
-
Reduction of Nitro Group:
-
The final step in the synthesis of Amprenavir itself would be the reduction of the nitro group to an amine, for example, using SnCl₂ or catalytic hydrogenation (H₂/Pd-C).[11]
-
Characterization and Validation
The identity and purity of all intermediates and the final product must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure at each step, ensuring the expected chemical shifts and coupling constants for the protons on the scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and can also be used with a chiral stationary phase to confirm the enantiomeric excess (ee) of the chiral intermediates and final product.
Conclusion and Future Perspectives
The synthetic protocol detailed herein provides a robust and adaptable framework for the creation of HIV protease inhibitors based on the 1,3-diamino-2-hydroxypropane scaffold. The modularity of this approach, particularly the flexibility in choosing the amine for the epoxide opening and the final coupling partners, allows for the systematic exploration of the chemical space around the protease's active site. This is critical for developing next-generation inhibitors that can overcome the persistent challenge of drug resistance in HIV therapy.[1] Future work will continue to focus on refining these synthetic routes to be more efficient and environmentally benign, as well as applying them to the design of inhibitors with improved pharmacokinetic profiles and broader activity against resistant viral strains.
References
-
Ghosh, A. K., et al. (2008). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 51(21), 6902–6916. [Link]
-
Hitchcock, S. A., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 86(14), 9449–9462. [Link]
-
Ghosh, A. K., & Bilcer, G. (2001). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 8(12), 1437-1456. [Link]
-
de Santana, L. C. L., et al. (2021). Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. Molecules, 26(11), 3169. [Link]
-
Pharmapproach. (2020). AMPRENAVIR Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]
-
Ghosh, A. K., & Fidanze, S. (1998). Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir. The Journal of Organic Chemistry, 63(18), 6146–6152. [Link]
-
Scott, M. E., & Smith, R. A. (2007). Epoxide opening with amino acids: Improved synthesis of hydroxyethylamine dipeptide isosteres. Tetrahedron Letters, 48(43), 7621-7624. [Link]
- Ghosh, A. K., et al. (2014). Process for the preparation of darunavir and darunavir intermediates.
-
Ghosh, A. K., & Fidanze, S. (2009). Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir. ACS Chemical Biology, 4(12), 1007-1016. [Link]
- Taneja, S. C., et al. (2015). Process for synthesis of syn azido epoxide and its use as intermediate for the synthesis of amprenavir and saquinavir.
-
Nardaci, F., et al. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. International Journal of Molecular Sciences, 23(5), 2735. [Link]
-
Concellon, J. M., et al. (2004). Epoxide opening with amino acids: improved synthesis of hydroxyethylamine dipeptide isosteres. Tetrahedron Letters, 45(48), 8977-8979. [Link]
-
Nardaci, F., et al. (2021). Design of D-amino acids SARS-CoV-2 Main protease inhibitors using the cationic peptide from rattlesnake venom as a scaffold. bioRxiv. [Link]
-
Ghosh, A. K., & Osswald, H. L. (2014). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 19(9), 13574-13612. [Link]
-
Ayim, E. (2020). The Development of an Effective Synthetic Pathway to the Hiv Protease. ISU ReD: Research and eData. [Link]
-
Itoh, T., et al. (2016). A Concise One-Pot Organo- and Biocatalyzed Preparation of Enantiopure Hexahydrofuro[2,3-b]furan-3-ol: An Approach to the Synthesis of HIV Protease Inhibitors. European Journal of Organic Chemistry, 2016(11), 1874-1880. [Link]
-
Kappe, C. O., et al. (2010). Formation of epoxide-amine oligo-adducts as OH-functionalized initiators for the ring-opening polymerization of ε-caprolactone. Polymer Chemistry, 1(10), 1598-1604. [Link]
-
Al-Kassmy, J., et al. (2023). Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management. Viruses, 15(7), 1478. [Link]
-
Ghosh, A. K., et al. (2021). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 64(18), 13614–13627. [Link]
-
Jensen, K. F., & Jamison, T. F. (2011). Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures. Organic Process Research & Development, 15(4), 864-870. [Link]
-
Sova, M., et al. (2023). Identification of Triazolopyrimidinyl Scaffold SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitor. International Journal of Molecular Sciences, 24(23), 16733. [Link]
-
Bertea, C. I. (2008). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. DigitalCommons@EMU. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem. [Link]
-
Ghosh, A. K., et al. (1998). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Journal of Medicinal Chemistry, 41(22), 4253-4257. [Link]
-
LookChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. LookChem. [Link]
Sources
- 1. "The Development of an Effective Synthetic Pathway to the Hiv Protease " by Emmanuel Ayim [ir.library.illinoisstate.edu]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
- 7. commons.emich.edu [commons.emich.edu]
- 8. lib.ysu.am [lib.ysu.am]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]
Application Notes and Protocols for CO2 Capture Using Aqueous Alkanolamine Solutions
Introduction: The Critical Role of Alkanolamines in Carbon Capture
The increasing concentration of atmospheric carbon dioxide (CO2) is a primary driver of global climate change. Post-combustion carbon capture (PCC) technologies are crucial in mitigating CO2 emissions from industrial sources like power plants.[1][2] Among these, amine scrubbing, which utilizes aqueous solutions of alkanolamines, stands out as a mature and widely adopted method for capturing CO2 from flue gas streams.[1][2][3] Alkanolamines are organic compounds containing both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups, which allows them to chemically react with and absorb the acidic CO2 gas.
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup for CO2 capture using aqueous alkanolamine solutions. It delves into the underlying principles, experimental design, detailed protocols, and analytical techniques essential for evaluating and optimizing these systems.
Section 1: Foundational Principles of CO2 Capture with Alkanolamines
The core of this technology lies in the reversible chemical reaction between CO2 and the alkanolamine in an aqueous solution. This process is typically carried out in a continuous loop involving two main stages: absorption and desorption (also known as stripping or regeneration).
The Absorption-Desorption Cycle
-
Absorption: In the absorber, the flue gas containing CO2 is brought into contact with a "lean" alkanolamine solution (low in CO2). The CO2 reacts with the amine to form a soluble salt, thus being captured from the gas stream.[4] The resulting "rich" amine solution (high in CO2) is then pumped to the stripper.
-
Desorption (Stripping): In the stripper, the rich amine solution is heated, typically with steam.[4] This reverses the chemical reaction, releasing a concentrated stream of CO2.[4] The regenerated "lean" amine solution is then cooled and recycled back to the absorber to capture more CO2.[4]
Caption: A simplified workflow of a typical CO2 capture process using aqueous alkanolamine solutions.
Classification and Selection of Alkanolamines
Alkanolamines are categorized into primary, secondary, and tertiary amines based on the number of organic substituents attached to the nitrogen atom. Sterically hindered amines, with bulky groups near the nitrogen, form a special sub-category. The choice of amine is a critical experimental variable as it influences CO2 loading capacity, reaction kinetics, and regeneration energy.
| Alkanolamine Type | Examples | Characteristics |
| Primary | Monoethanolamine (MEA) | High reactivity, but higher regeneration energy. |
| Secondary | Diethanolamine (DEA) | Moderate reactivity and regeneration energy. |
| Tertiary | Methyldiethanolamine (MDEA) | Lower reactivity, higher CO2 loading capacity, and lower regeneration energy.[5] |
| Sterically Hindered | 2-Amino-2-methyl-1-propanol (AMP) | Forms less stable carbamates, potentially leading to lower regeneration energy.[5] |
Blends of different alkanolamines are often investigated to leverage the advantages of each type.[6][7] For instance, a blend of a fast-reacting primary amine with a high-capacity tertiary amine can offer a balanced performance.[8]
Section 2: Experimental Apparatus and Setup
A well-designed experimental setup is paramount for obtaining reliable and reproducible data. The core components of a lab-scale CO2 capture unit are the absorber and the stripper, along with ancillary equipment for fluid handling, temperature control, and gas flow management.
Core Components
-
Gas Delivery System: Mass flow controllers are essential for precise control of the inlet gas composition (e.g., a mixture of CO2 and N2 to simulate flue gas).
-
Absorber Column: A packed-bed or bubble column reactor is typically used to facilitate intimate contact between the gas and the liquid phases.
-
Rich Amine Pump: A peristaltic or gear pump is used to transfer the rich amine solution from the absorber to the stripper.
-
Heat Exchanger: A heat exchanger is crucial for energy efficiency, preheating the rich amine solution with the hot lean amine from the stripper.[9]
-
Stripper Column: Similar to the absorber, this is often a packed column where the rich amine is heated.
-
Reboiler: An electric heating mantle or a temperature-controlled bath is used to provide the heat required for desorption.[6]
-
Condenser: A condenser at the top of the stripper cools the exiting gas stream to condense any water or amine vapor, returning it to the system and obtaining a concentrated CO2 stream.[4]
-
Lean Amine Cooler: The hot lean amine from the stripper needs to be cooled before being reintroduced into the absorber.
Caption: Key components of a lab-scale CO2 capture experimental setup.
Section 3: Detailed Experimental Protocols
Protocol for CO2 Absorption Performance Evaluation
This protocol outlines the steps to determine the CO2 absorption capacity and rate of an aqueous alkanolamine solution.
Materials:
-
Aqueous alkanolamine solution of known concentration (e.g., 20 wt%).[6]
-
CO2 and N2 gas cylinders with regulators.
-
Deionized water.
-
Standard laboratory glassware.
Equipment:
-
Lab-scale absorption setup as described in Section 2.
-
Gas chromatograph (GC) or non-dispersive infrared (NDIR) CO2 analyzer.
-
pH meter and conductivity meter.
-
Analytical balance.
Procedure:
-
Solution Preparation: Prepare a known volume and concentration of the alkanolamine solution.
-
System Initialization:
-
Circulate the lean amine solution through the absorber at a fixed flow rate.
-
Establish a constant temperature in the absorber (e.g., 30-40°C).[6]
-
Introduce a simulated flue gas stream (e.g., 15% CO2 in N2) at a known flow rate into the bottom of the absorber.
-
-
Absorption:
-
Allow the system to reach a steady state, which is typically indicated by stable CO2 concentrations at the absorber outlet.
-
Continuously monitor the CO2 concentration in the gas stream leaving the absorber using a GC or NDIR analyzer.
-
-
Data Collection:
-
Record the inlet and outlet CO2 concentrations, gas flow rate, liquid flow rate, and temperature.
-
Collect samples of the lean and rich amine solutions for analysis.
-
-
CO2 Loading Analysis:
-
Determine the CO2 loading of the rich and lean amine solutions. This can be done using a titrimetric method or by measuring the total inorganic carbon (TIC).[10]
-
-
Calculations:
-
CO2 Removal Efficiency (%): ((CO2_in - CO2_out) / CO2_in) * 100
-
CO2 Absorption Rate: Calculated from the change in CO2 concentration in the gas phase and the gas flow rate.
-
CO2 Loading (mol CO2 / mol amine): Determined from the analytical measurements of the amine solutions.
-
Protocol for Solvent Regeneration
This protocol describes the process of regenerating the rich amine solution to release the captured CO2.
Procedure:
-
Rich Amine Feed: Pump the rich amine solution from the absorber through the heat exchanger to the top of the stripper.
-
Heating: Heat the rich amine solution in the stripper to the desired regeneration temperature (e.g., 95-120°C) using the reboiler.[6]
-
Stripping: The heat reverses the reaction, releasing CO2. The CO2 and water vapor exit from the top of the stripper.
-
Condensation: Pass the gas stream through a condenser to separate the water, which is returned to the stripper.
-
CO2 Measurement: Measure the flow rate and purity of the released CO2 stream.
-
Lean Amine Recirculation: The hot, regenerated lean amine is passed through the heat exchanger to preheat the incoming rich amine, then further cooled before being returned to the absorber.
-
Desorption Efficiency (%): ((CO2 in rich amine - CO2 in lean amine) / CO2 in rich amine) * 100[6]
Section 4: Analytical Techniques and Data Interpretation
Accurate analytical measurements are crucial for evaluating the performance of a CO2 capture system.
| Parameter | Analytical Technique(s) | Purpose |
| CO2 Concentration in Gas | Gas Chromatography (GC), Non-Dispersive Infrared (NDIR) Spectroscopy | To determine the CO2 removal efficiency. |
| CO2 Loading in Solution | Titration, Total Inorganic Carbon (TIC) Analysis | To quantify the amount of CO2 absorbed by the amine solution.[10] |
| Amine Concentration | Titration, High-Performance Liquid Chromatography (HPLC) | To monitor for any solvent degradation or loss. |
| pH and Conductivity | pH meter, Conductivity meter | To provide an indirect measure of CO2 loading and solution properties. |
| Viscosity and Density | Viscometer, Densitometer | To understand the physical properties of the solution, which affect mass transfer and fluid dynamics.[6] |
Interpreting the Data:
-
A high CO2 removal efficiency and a high CO2 loading capacity are desirable.
-
The regeneration energy, calculated from the heat input to the reboiler, should be minimized.
-
The rate of solvent degradation and corrosion should be low to ensure long-term operational stability.
Section 5: Safety Considerations
Working with alkanolamines and pressurized gases requires strict adherence to safety protocols.
-
Chemical Handling: Alkanolamines can be corrosive and irritating. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of amine vapors or CO2.
-
Pressure Safety: The experimental setup should be equipped with pressure relief valves to prevent over-pressurization.
-
Corrosion: Alkanolamine solutions can be corrosive, especially at high temperatures and CO2 loadings.[10][11] Use corrosion-resistant materials for the experimental apparatus (e.g., stainless steel, glass).
References
-
Research on CO 2 Desorption Using Microwave-Assisted Novel Blended Alkanolamine Formulations. (2024). MDPI. Retrieved from [Link]
-
Characterization of Alkanolamine Blends for Carbon Dioxide Absorption. Corrosion and Regeneration Studies. (n.d.). MDPI. Retrieved from [Link]
-
The effect of CO2 loading on alkanolamine absorbents in aqueous solutions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Carbon Dioxide Capture and Utilization by Alkanolamines in Deep Eutectic Solvent Medium. (n.d.). ACS Publications. Retrieved from [Link]
-
Process Simulations and Experimental Studies of CO 2 Capture. (2022). MDPI. Retrieved from [Link]
-
CO2 capture by dry alkanolamines and an efficient microwave regeneration process. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
CO2 Capturing, Amine absorption, Part 1: Absorber Tower. (2024). YouTube. Retrieved from [Link]
-
Experimental investigation of carbon dioxide capturing into aqueous carbonate solution promoted by alkanolamine in a packed absorber. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental Measurement and Thermodynamic Modeling of the Solubility of Carbon Dioxide in Aqueous Alkanolamine Solutions in the High Gas Loading Region. (2025). ResearchGate. Retrieved from [Link]
-
On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions—I. Primary and. (n.d.). University of Groningen. Retrieved from [Link]
-
CO2 Capture by Aqueous Absorption. (n.d.). University Blog Service. Retrieved from [Link]
-
kinetic study of co2 absorption in aqueous amine solutions of mea-amp: experiment and. (2021). Scholaris. Retrieved from [Link]
-
Mass Transfer and Kinetics of CO2 Absorption into Alkanolamines. (2017). ResearchGate. Retrieved from [Link]
-
The Effect of CO 2 Loading on Alkanolamine Absorbents in Aqueous Solutions. (2019). ResearchGate. Retrieved from [Link]
-
Thermodynamic Modeling for CO2 Absorption in Aqueous MDEA Solution with Electrolyte NRTL Model. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermodynamics of CO₂ loaded aqueous amines. (n.d.). The University of Texas at Austin. Retrieved from [Link]
-
CO2 Capturing, Amine absorption, Part 3: Desorber. (2024). YouTube. Retrieved from [Link]
-
CO2 desorption from rich alkanolamine solution by using membrane vacuum regeneration technology. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine. (n.d.). Oil & Gas Science and Technology. Retrieved from [Link]
Sources
- 1. The effect of CO2 loading on alkanolamine absorbents in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Process Simulations and Experimental Studies of CO2 Capture [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CO2 capture by dry alkanolamines and an efficient microwave regeneration process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Chemoenzymatic Kinetic Resolution of Racemic 1-Dimethylamino-2-propanol
Abstract
Enantiomerically pure amino alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide provides a detailed examination of the chemoenzymatic kinetic resolution of racemic 1-dimethylamino-2-propanol, a valuable chiral intermediate.[3] We will explore the theoretical underpinnings of enzymatic kinetic resolution, focusing on the application of lipases for enantioselective acylation. This document offers field-proven protocols for performing the resolution, monitoring its progress, and analyzing the enantiomeric purity of the resulting products. Designed for researchers, scientists, and drug development professionals, this guide explains the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction: The Imperative of Chirality
In the pharmaceutical industry, the stereochemistry of a molecule is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4] The synthesis of single-enantiomer drugs is therefore a primary objective in modern drug development.[4] Racemic 1-dimethylamino-2-propanol is a key precursor for various biologically active compounds.[1] Its resolution into individual enantiomers is a crucial step to access these enantiopure targets.
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[5] It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[5][6] In an ideal scenario, one enantiomer reacts quickly to form a new product, while the other remains largely unreacted.[6] This disparity in reaction rates allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (as the unreacted substrate).[6] While the maximum theoretical yield for the desired enantiomer is 50% in a classic kinetic resolution, this method is highly effective for producing compounds with high enantiomeric purity.[6][7]
Chemoenzymatic methods, which utilize enzymes as catalysts, are particularly advantageous due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[8] Lipases, a class of hydrolases, are among the most versatile and widely used enzymes in organic synthesis.[6][8] They catalyze the hydrolysis of esters in aqueous environments and the reverse reaction, esterification or transesterification, in non-aqueous media.[9] This duality makes them excellent catalysts for the kinetic resolution of racemic alcohols and amines through enantioselective acylation.[8][10]
The Principle of Lipase-Catalyzed Kinetic Resolution
The mechanism of lipase-catalyzed kinetic resolution of an alcohol involves the enantioselective formation of an ester. The enzyme's chiral active site preferentially binds one enantiomer of the alcohol over the other, leading to a significantly faster acylation rate for the preferred enantiomer.
The generally accepted mechanism for lipase catalysis is the Ping-Pong Bi-Bi mechanism.[11][12] In the context of acylation, this involves two main stages:
-
Acyl-Enzyme Intermediate Formation: The acyl donor (e.g., an ester like vinyl acetate) enters the active site. The catalytic triad (typically Ser-His-Asp) facilitates a nucleophilic attack from the serine hydroxyl group onto the carbonyl carbon of the acyl donor.[9][13] This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the acyl donor and forming a covalent acyl-enzyme intermediate.
-
Acyl Transfer to the Alcohol: The racemic alcohol then enters the active site. The enzyme's chiral environment dictates the binding preference for one enantiomer. The preferred enantiomer's hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate's carbonyl carbon. This second tetrahedral intermediate collapses, releasing the ester product and regenerating the free enzyme.
The enantioselectivity of the process is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers (k_fast / k_slow). A high E-value is indicative of a highly selective resolution.
Diagram 1: The Catalytic Cycle of Lipase in Kinetic Resolution This diagram illustrates the Ping-Pong Bi-Bi mechanism for the enantioselective acylation of a racemic alcohol.
Protocol 2: Product Separation and Purification
-
Causality: After the reaction, the mixture contains the unreacted (S)-1-dimethylamino-2-propanol, the product (R)-1-dimethylamino-2-propyl acetate, and residual acyl donor. A simple and effective method for separation is required. Due to the basic nature of the amino alcohol and the neutral nature of the ester, an acid-base extraction can be employed. However, column chromatography is often more straightforward for complete separation on a lab scale.
Materials:
-
Reaction mixture from Protocol 4.1
-
Silica gel for column chromatography
-
Solvents for elution (e.g., hexane, ethyl acetate, triethylamine)
-
Rotary evaporator
Procedure:
-
Solvent Removal: After filtering off the enzyme, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective. Start with a non-polar eluent (e.g., hexane/ethyl acetate, 9:1) to elute the less polar ester product.
-
To prevent the basic amino alcohol from streaking on the acidic silica gel, it is crucial to add a small amount of a base, such as triethylamine (e.g., 0.5-1%), to the eluent system.
-
Gradually increase the polarity of the eluent (e.g., to ethyl acetate, then to ethyl acetate/methanol) to elute the more polar unreacted amino alcohol.
-
Collect fractions and analyze them by TLC or GC to identify the pure product and substrate fractions.
-
-
Final Product Isolation: Combine the pure fractions of each component and remove the solvent under reduced pressure to yield the enantioenriched (R)-ester and (S)-alcohol.
Analytical Methods for Monitoring and Validation
Accurate determination of both conversion and enantiomeric excess (ee) is essential for validating the success of the kinetic resolution. Chiral chromatography is the most powerful technique for this analysis. [14][15]
Protocol 3: Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)
-
Causality: Chiral GC, using a chiral stationary phase (CSP), can separate the enantiomers of both the starting material and the product. [10]The amino alcohol is volatile and can often be analyzed directly. [16]For better peak shape and resolution, derivatization to a less polar derivative (e.g., trifluoroacetamide) may be necessary.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based column, such as a Varian CP-Chirasil-DEX CB, is often effective for separating enantiomers of amino alcohols. [10]* Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 250°C
-
Oven Program: Start at a lower temperature (e.g., 80-100°C) and ramp up to a higher temperature (e.g., 150-180°C) to ensure separation of all components.
-
-
Sample Preparation: Dilute the filtered aliquot from the reaction mixture in a suitable solvent (e.g., MTBE or ethyl acetate) before injection.
Calculations:
-
Conversion (c): c = ee_s / (ee_s + ee_p)
-
Where ee_s is the enantiomeric excess of the substrate (unreacted alcohol) and ee_p is the enantiomeric excess of the product (ester).
-
-
Enantiomeric Excess (ee): ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] * 100
-
Enantiomeric Ratio (E): E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]
| Compound | Expected Elution Order (Hypothetical) | Purpose of Analysis |
| (R)-1-dimethylamino-2-propanol | Peak 1 | Determination of substrate ee |
| (S)-1-dimethylamino-2-propanol | Peak 2 | Determination of substrate ee |
| (R)-1-dimethylamino-2-propyl acetate | Peak 3 | Determination of product ee |
| (S)-1-dimethylamino-2-propyl acetate | Peak 4 | Determination of product ee |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The integrated analytical steps (Protocol 5.1) provide real-time feedback on the reaction's performance.
-
Internal Consistency Check: At any point during the reaction, the relationship between conversion (c), substrate ee (ee_s), and product ee (ee_p) should be consistent with the principles of kinetic resolution. For a highly selective reaction (high E-value), at 50% conversion, both the unreacted substrate and the formed product should exhibit high enantiomeric excess.
-
Reproducibility: By controlling the key parameters outlined in Section 3 (enzyme, solvent, temperature, acyl donor), the results of the resolution should be highly reproducible. Reusing the immobilized enzyme should yield similar results for several cycles, confirming its stability and the robustness of the process.
Conclusion
The chemoenzymatic kinetic resolution of racemic 1-dimethylamino-2-propanol using a lipase such as CALB is a highly efficient and practical method for accessing its enantiomers. By understanding the causality behind the choice of enzyme, acyl donor, and reaction conditions, researchers can reliably implement and optimize this process. The detailed protocols provided herein offer a robust framework for both the synthetic procedure and the necessary analytical validation, empowering scientists in academic and industrial settings to produce these valuable chiral building blocks with high enantiomeric purity.
References
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5984–6000. [Link]
- Subramaniam, G. (Ed.). (1998). A Practical Approach to Chiral Separations by Liquid Chromatography. Wiley-VCH.
- Miljković, D., et al. (1986). Resolution of racemic 1-amino-2-propanol. Journal of the Serbian Chemical Society, 51(5-6), 277-282. (Note: This is a related resolution, not directly of the target molecule, but relevant to the class of compounds).
- dos Santos, J. C., et al. (2021). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines.
- Szemes, M., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 458-464.
- Krische, M. J., et al. (2014). Catalytic Enantioselective Allylations of Acetylenic Aldehydes via 2-Propanol-Mediated Reductive Coupling. Tetrahedron, 70(36), 678-683.
- Ghanem, A., & Aboul-Enein, H. Y. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
-
PubChem. (n.d.). Dimepranol. National Center for Biotechnology Information. Retrieved from [Link]
- Gola, B., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6649.
- Straathof, A. J. J., & Jongejan, J. A. (1997). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Enzyme and Microbial Technology, 21(8), 559-571.
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 838–855.
- Fu, G. C. (2008). Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Accounts of Chemical Research, 41(8), 953-964.
- Sasai, H., et al. (2022). Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers.
- Tan, C. H., et al. (2015). Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. Catalysis Science & Technology, 5(3), 1594-1605.
-
Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]
- Uppenberg, J., et al. (1994). The crystal structure of the B-form of lipase from Candida antarctica. Structure, 2(4), 293-308.
- Harada, N. (2018).
- Wennemers, H., et al. (2018).
- Li, C., et al. (2014). Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution of N-(2-ethyl-6-methylphenyl)alanine methyl ester.
- Al-Zuhair, S. (2007). Kinetic Model for the Hydrolysis of Olive Oil by Lipase in Absence of Emulsifier. Biochemical Engineering Journal, 34(3), 238-244.
- Domínguez de María, P., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
-
VTechWorks. (n.d.). Chiral Separations Introduction. Virginia Tech. Retrieved from [Link]
Sources
- 1. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]
- 2. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]
- 3. Dimepranol | C5H13NO | CID 37511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. 1-Dimethylamino-2-propanol | 108-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for the Formulation of 1-Amino-3-(dimethylamino)propan-2-ol Derivatives as Novel Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Novel β2-Adrenergic Agonists
Asthma and Chronic Obstructive Pulmonary Disease (COPD) are debilitating respiratory conditions characterized by reversible airway obstruction and inflammation. The cornerstone of treatment for these diseases is the use of bronchodilators, with β2-adrenergic receptor agonists being a primary therapeutic class.[1] These agents function by stimulating β2-adrenergic receptors on airway smooth muscle cells, initiating a signaling cascade that leads to muscle relaxation and subsequent bronchodilation.[2]
The 1,3-diamino-2-propanol scaffold has emerged as a promising structural motif for the development of new bronchodilator agents.[1] This application note focuses on a specific subclass, 1-Amino-3-(dimethylamino)propan-2-ol derivatives, and provides a comprehensive guide to their synthesis, in vitro and in vivo evaluation, and characterization as potential β2-adrenergic agonists for the treatment of respiratory diseases. The protocols detailed herein are designed to be self-validating and are supported by established scientific principles and methodologies.
I. Chemical Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a straightforward and adaptable multi-step process commencing from readily available starting materials. A general synthetic route is outlined below, which can be modified to produce a library of analogues with diverse substitutions for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of N-substituted this compound Derivatives
This protocol describes a two-step synthesis starting from epichlorohydrin.
Step 1: Synthesis of 1-(Dimethylamino)-3-chloropropan-2-ol
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve epichlorohydrin (1 equivalent) in methanol.
-
Slowly add a 40% aqueous solution of dimethylamine (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Remove the solvent under reduced pressure to yield crude 1-(dimethylamino)-3-chloropropan-2-ol, which can be used in the next step without further purification.
Step 2: Synthesis of N-substituted this compound
-
To the crude 1-(dimethylamino)-3-chloropropan-2-ol from the previous step, add an excess of the desired primary or secondary amine (3-5 equivalents).
-
Heat the mixture at a suitable temperature (e.g., 50-80 °C) in a sealed vessel for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess amine under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the desired N-substituted this compound derivative.
-
Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
II. In Vitro Pharmacological Evaluation
The initial characterization of newly synthesized compounds involves determining their affinity for the target receptor and their functional effect on airway smooth muscle.
A. β2-Adrenergic Receptor Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the β2-adrenergic receptor, typically through a competitive binding experiment using a known radiolabeled ligand.
Protocol 2: β2-Adrenergic Receptor Competitive Radioligand Binding Assay
Materials:
-
Membrane preparation from cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]-CGP 12177 (a well-characterized β2-adrenergic antagonist)
-
Non-specific binding control: Propranolol (a non-selective β-blocker)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Test compounds and reference agonist (e.g., isoproterenol)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of propranolol (for non-specific binding) or 50 µL of test compound/reference agonist.
-
50 µL of [³H]-CGP 12177 at a final concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Isolated Tracheal Ring Relaxation Assay
This functional assay measures the ability of the test compounds to relax pre-contracted airway smooth muscle, providing a measure of their potency (EC50) and efficacy (Emax).[3][4][5]
Protocol 3: Ex Vivo Guinea Pig Tracheal Ring Relaxation Assay
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbachol (a contractile agent)
-
Test compounds and reference bronchodilator (e.g., theophylline or salbutamol)
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Euthanize a guinea pig by a humane method (e.g., cervical dislocation).[5]
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.[5]
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O₂ and 5% CO₂.[4]
-
Apply an initial tension of 1 g to each ring and allow it to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[4][6]
-
Induce a submaximal contraction of the tracheal rings with carbachol (e.g., 1 µM).[3]
-
Once a stable contraction plateau is reached, add the test compounds or reference bronchodilator in a cumulative manner to obtain a concentration-response curve.
-
Record the relaxation responses as a percentage of the carbachol-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
III. In Vivo Evaluation of Bronchodilator Activity
In vivo studies are crucial to confirm the bronchodilator effects of the compounds in a whole-animal model. The guinea pig is a well-established model for assessing bronchoconstriction and the protective effects of bronchodilators.[7]
Protocol 4: In Vivo Bronchoprotection Assay in Guinea Pigs
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Test compounds and reference bronchodilator
-
Bronchoconstrictor agent (e.g., histamine or acetylcholine)
-
Whole-body plethysmography system for measuring respiratory function
Procedure:
-
Acclimatize the guinea pigs to the plethysmography chamber.
-
Administer the test compound or vehicle to the animals via an appropriate route (e.g., inhalation, intraperitoneal, or oral).
-
After a specified pretreatment time, place the animal in the whole-body plethysmograph and record baseline respiratory parameters.[8]
-
Challenge the animal with an aerosolized bronchoconstrictor agent (e.g., histamine).
-
Continuously monitor and record the changes in airway resistance or specific airway conductance (sGaw).[8]
-
The bronchoprotective effect of the test compound is determined by its ability to inhibit or reduce the bronchoconstriction induced by the challenging agent.
-
Calculate the percentage of inhibition of bronchoconstriction compared to the vehicle-treated control group.
IV. Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Analysis
A systematic variation of the substituents on the this compound scaffold allows for the elucidation of the structure-activity relationship. The data obtained from the in vitro and in vivo assays should be tabulated to facilitate comparison and SAR analysis.
Table 1: Representative Pharmacological Data for a Series of this compound Derivatives
| Compound | R1 | R2 | β2-AR Ki (nM) | Tracheal Relaxation EC50 (µM) | Tracheal Relaxation Emax (%) |
| 1a | H | H | 150.5 ± 12.3 | 2.5 ± 0.3 | 95 ± 4 |
| 1b | CH₃ | H | 85.2 ± 7.8 | 1.1 ± 0.2 | 98 ± 3 |
| 1c | CH₃ | CH₃ | 250.1 ± 21.5 | 5.8 ± 0.7 | 85 ± 6 |
| 1d | Isopropyl | H | 35.6 ± 4.1 | 0.5 ± 0.1 | 102 ± 2 |
| 1e | t-Butyl | H | 15.2 ± 1.9 | 0.2 ± 0.05 | 105 ± 2 |
| Salbutamol | - | - | 25.8 ± 3.1 | 0.3 ± 0.08 | 100 |
Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.
From this hypothetical data, one could infer that increasing the bulk of the N-substituent (R1) from hydrogen to t-butyl enhances both the binding affinity and functional potency, which is a common SAR trend for β2-agonists.
V. Visualization of Key Concepts
Signaling Pathway of β2-Adrenergic Receptor-Mediated Bronchodilation
Caption: β2-Adrenergic receptor signaling cascade leading to bronchodilation.
Experimental Workflow for Bronchodilator Drug Discovery
Caption: Workflow for the discovery and evaluation of novel bronchodilators.
Structure-Activity Relationship (SAR) Hypothesis
Caption: Key structural features and their hypothesized role in activity.
VI. References
-
Lopez, M., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Research on Chemical Intermediates, 43(10), 5795-5809.
-
Cazzola, M., et al. (2012). β2-Agonist therapy in lung disease. American Journal of Respiratory and Critical Care Medicine, 185(10), 1058-1067.
-
Cortijo, J., et al. (1999). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Journal of Pharmacological and Toxicological Methods, 42(4), 221-228.
-
Griffiths-Johnson, D. A., et al. (1988). A method for the continuous in-vivo assessment of airway calibre in the guinea-pig. Journal of Pharmacological Methods, 19(4), 293-304.
-
National Center for Biotechnology Information. (2023). Beta2-Agonists. StatPearls. Retrieved from [Link]
-
Nevin, C. A., & Broadley, K. J. (2004). Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol. British Journal of Pharmacology, 141(6), 1017-1028.
-
PrepChem. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]
-
Ribeiro, I. M., et al. (2008). Mechanisms underlying the relaxation induced by isokaempferide from Amburana cearensis in the guinea-pig isolated trachea. Journal of Pharmacy and Pharmacology, 60(4), 491-498.
-
Rojas-López, M., et al. (2023). Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models. Molecules, 28(13), 5174.
-
Semenov, I., Herlihy, J. T., & Brenner, R. (2010). In vitro measurements of tracheal constriction using mice. Journal of Visualized Experiments, (39), e1839.
-
BioLegacy Research. (n.d.). Preclinical Studies in Guinea Pigs. Retrieved from [Link]
-
Fernandes, R. A., et al. (2015). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Journal of Pharmacological and Toxicological Methods, 73, 57-63.
-
Kobilka, B. K. (2007). G protein coupled receptor structure and activation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(4), 794-807.
-
Mokhtar, M., et al. (2022). In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea. Molecules, 27(4), 1315.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regulation of NANC neural bronchoconstriction in vivo in the guinea-pig: involvement of nitric oxide, vasoactive intestinal peptide and soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea [mdpi.com]
- 6. cpatsa.embrapa.br:8080 [cpatsa.embrapa.br:8080]
- 7. biolegacyresearch.com [biolegacyresearch.com]
- 8. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Viscosity of Carbonated 3-(Dimethylamino)propan-1-ol Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbonated 3-(dimethylamino)propan-1-ol (DMAPA-ol) solutions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively manage the viscosity of your experimental solutions. As a switchable solvent, the viscosity of DMAPA-ol solutions can change significantly upon carbonation, and understanding the factors that govern this behavior is crucial for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is 3-(dimethylamino)propan-1-ol and why is its viscosity in carbonated solutions a concern?
3-(Dimethylamino)propan-1-ol, also known as N,N-dimethylpropanolamine, is a tertiary amine that can be used in various applications, including as a building block in organic synthesis.[1][2] In the context of carbonated solutions, it is relevant to research on CO2 capture and utilization, where its ability to react reversibly with carbon dioxide is explored. The viscosity of these solutions is a critical parameter as it can significantly impact mass transfer, reaction kinetics, and the overall efficiency of processes like CO2 absorption.[3][4]
Q2: What happens when 3-(dimethylamino)propan-1-ol solution is carbonated?
When carbon dioxide (CO2) is introduced into an aqueous solution of 3-(dimethylamino)propan-1-ol, a reaction occurs that leads to the formation of ionic species, primarily bicarbonate ions.[5] This reaction is what makes it a "switchable" solvent, as the properties of the solution, including its viscosity, change upon the addition or removal of CO2.
Q3: What are the primary factors that influence the viscosity of carbonated 3-(dimethylamino)propan-1-ol solutions?
The viscosity of carbonated 3-(dimethylamino)propan-1-ol solutions is primarily influenced by three main factors:
-
CO2 Loading: This refers to the amount of CO2 absorbed per mole of amine. Generally, as CO2 loading increases, the concentration of ionic species in the solution rises, leading to stronger intermolecular forces and, consequently, higher viscosity.[3][4]
-
Temperature: Viscosity is highly dependent on temperature. An increase in temperature generally leads to a decrease in viscosity due to increased molecular kinetic energy, which overcomes the intermolecular forces.[3]
-
Concentration of 3-(dimethylamino)propan-1-ol: The initial concentration of the amine in the aqueous solution will also affect the final viscosity after carbonation. Higher concentrations of the amine can lead to more viscous solutions upon carbonation.
Q4: Can the viscosity of a carbonated 3-(dimethylamino)propan-1-ol solution be reversed?
Yes, the carbonation of 3-(dimethylamino)propan-1-ol is a reversible process. By increasing the temperature of the solution or by sparging it with an inert gas like nitrogen, the absorbed CO2 can be released, and the solution will revert to its less viscous, uncarbonated state. This reversibility is a key feature of switchable solvents.
Troubleshooting Guide
Issue 1: The viscosity of my carbonated 3-(dimethylamino)propan-1-ol solution is unexpectedly high.
Possible Causes and Solutions:
-
High CO2 Loading: You may have oversaturated your solution with CO2.
-
Diagnostic Test: Determine the CO2 loading of your solution. A common method is titration.
-
Solution: If the CO2 loading is higher than intended for your experiment, you can partially degas the solution by gentle heating or by bubbling a stream of nitrogen through it until the desired viscosity is reached.
-
-
Low Experimental Temperature: The temperature of your solution may be too low.
-
Diagnostic Test: Measure the temperature of your solution.
-
Solution: Gently warm the solution to the desired experimental temperature. As the temperature increases, the viscosity should decrease.
-
-
Incorrect Amine Concentration: The initial concentration of 3-(dimethylamino)propan-1-ol in your solution might be too high.
-
Diagnostic Test: Verify the concentration of your stock solution.
-
Solution: If the concentration is too high, you can dilute the solution with deionized water to the desired concentration before carbonation.
-
Issue 2: The viscosity of my solution is inconsistent between experiments.
Possible Causes and Solutions:
-
Inconsistent CO2 Saturation: The level of CO2 saturation may be varying between your experimental runs.
-
Diagnostic Test: Standardize your carbonation procedure. Monitor the CO2 flow rate and the duration of carbonation.
-
Solution: Implement a consistent carbonation protocol. For example, bubble CO2 through the solution at a fixed flow rate for a set amount of time for each experiment. For more precise control, you can monitor the pH of the solution as an indicator of CO2 uptake.
-
-
Temperature Fluctuations: Variations in ambient or experimental temperature can lead to inconsistent viscosity measurements.
-
Diagnostic Test: Monitor and record the temperature of your solution throughout the experiment.
-
Solution: Use a temperature-controlled water bath or reaction block to maintain a constant temperature during your experiments.
-
Experimental Protocols
Protocol 1: Preparation of a Carbonated 3-(Dimethylamino)propan-1-ol Solution
-
Prepare an aqueous solution of 3-(dimethylamino)propan-1-ol at the desired concentration (e.g., 15 wt% or 30 wt%).[6]
-
Place the solution in a suitable reaction vessel equipped with a magnetic stirrer.
-
Begin stirring the solution at a moderate speed.
-
Introduce a steady stream of CO2 gas into the solution through a gas dispersion tube.
-
Continue bubbling CO2 through the solution for a predetermined amount of time or until the desired level of carbonation is achieved.
-
Monitor the temperature of the solution throughout the process.
Protocol 2: Viscosity Measurement
-
Ensure your viscometer is clean and calibrated according to the manufacturer's instructions.
-
Transfer a sufficient volume of the carbonated 3-(dimethylamino)propan-1-ol solution into the viscometer.
-
Allow the solution to equilibrate to the desired measurement temperature.
-
Perform the viscosity measurement according to the instrument's operating procedure.
-
Record the viscosity reading and the corresponding temperature.
Data Presentation
| Parameter Change | Expected Effect on Viscosity | Rationale |
| Increase in CO2 Loading | Increase | Higher concentration of ionic species leads to stronger intermolecular forces.[3][4] |
| Increase in Temperature | Decrease | Increased molecular kinetic energy overcomes intermolecular forces.[3] |
| Increase in Amine Concentration | Increase | More amine molecules are available to react with CO2, leading to a higher concentration of ionic species. |
Diagrams
Troubleshooting Workflow for High Viscosity
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Chemical Reaction of DMAPA-ol with CO2
Caption: Reaction of 3-(dimethylamino)propan-1-ol with CO2 in water.
References
- Ataman Kimya. (n.d.). Dimethylaminopropylamine (DMAPA). Ataman Kimya.
- Zhao, Y., Jin, F., Sun, Y., Wang, L., & Fu, D. (2025). Viscosity, activation energy, and CO 2 diffusion coefficient of non-aqueous solutions of 3-methylamino propylamine (MAPA)/3-dimethylamino-1-propylamine (DMAPA) with polyethylene glycol (PEG200). Journal of Physics: Conference Series.
- ResearchGate. (n.d.). Kinetics of Carbon Dioxide (CO 2) with Ethylenediamine, 3Amino1-propanol in Methanol and Ethanol, and with 1-Dimethylamino-2-propanol and 3-Dimethylamino-1-propanol in Water Using Stopped-Flow Technique.
- Huntsman Corporation. (n.d.). DMAPA (Dimethylaminopropylamine).
-
MDPI. (n.d.). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Retrieved from [Link]
- Ataman Kimya. (n.d.). DMAPA (DIMETHYLAMINOPROPYLAMINE). Ataman Kimya.
-
ResearchGate. (n.d.). CO2 capture as bicarbonate using DMAPA with incorporation of surface activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-propanol. PubChem. Retrieved from [Link]
-
Univar Solutions. (n.d.). Dimethylaminopropylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Glycine (GLY) Mixed with 3-Dimethylamino-1-Propylamine (DMAPA) as a Potential Absorbent for Carbon Dioxide Capture and Subsequent Utilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of carbon dioxide (CO2) in aqueous solution of 3-(dimethylamino)-1-propylamine (DMAPA). Retrieved from [Link]
-
ResearchGate. (n.d.). Viscosity data for aqueous solutions of 3DMA1P and 1-(2HE)PRLD blended with MAPA, mPa·s. Retrieved from [Link]
-
ResearchGate. (n.d.). Energy-Efficient CO2 Capture with Piperazine–3-Dimethylamino-1-propanol Blends: Modeling, Experimental Validation, and Regeneration Energy Optimization. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. Retrieved from [Link]
- ACS Publications. (2020). Viscosity Measurement and Correlation of Unloaded and CO2-Loaded Aqueous Solutions of N-Methyldiethanolamine + 2-Amino-2-methyl-1-propanol.
-
Taylor & Francis Online. (n.d.). Volumetric properties of CO2-loaded and unloaded 3-amino-1- propanol/1-amino-2-propanol/3-dimethylamino-1-propanol + N, N-dimethylacetamide binary mixture at (288.15 to 323.15) K and 101 kPa. Retrieved from [Link]
-
ScienceDaily. (2016). Thinning out the carbon capture viscosity problem. Retrieved from [Link]
-
ResearchGate. (n.d.). Integrated Solvent Design for CO 2 Capture and Viscosity Tuning. Retrieved from [Link]
-
Sinobio Chemistry. (2024). What is N,N-dimethyl propylene diamine(DMAPA)?. Retrieved from [Link]
-
The effect of CO2 loading on the flow behaviour of amine and water mixtures. (n.d.). Retrieved from [Link]
- ACS Publications. (n.d.). Density and Viscosity of CO2-Loaded Aqueous 2-Amino-2-methyl-1-propanol (AMP) and Piperazine (PZ) Mixtures.
-
ACS Publications. (n.d.). Improving CO2 Capture Efficiency with High-Capacity Solvents: Addressing Temperature-Induced Mass Transfer Limitations. Retrieved from [Link]
-
YouTube. (2012). Reaction Kinectic for the Desorption of CO2 from Aqueous MEA. Retrieved from [Link]
-
IDEAS/RePEc. (n.d.). Investigation of the absorption performance and viscosity for CO2 capture process using [Bmim][Gly] promoted MDEA (N-methyldiethanolamine) aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Density and Viscosity of Monoethanolamine + Water + Carbon Dioxide from (25 to 80) °C. Retrieved from [Link]
-
Direct observation of carbon dioxide adsorption and binding at the air/aqueous interface. (n.d.). Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration. Retrieved from [Link]
-
MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Retrieved from [Link]
-
OSTI.gov. (n.d.). Directed Hydrogen Bond Placement: Low Viscosity Amine Solvents for CO2 Capture. Retrieved from [Link]
-
lookchem. (n.d.). Cas 3179-63-3,3-Dimethylamino-1-propanol. Retrieved from [Link]
Sources
Technical Support Center: Refining Experimental Protocols for Tracheal Smooth Muscle Relaxation Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the study of tracheal smooth muscle relaxation. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and refine your experimental protocols. Our focus is on understanding the "why" behind the "how," ensuring your experiments are robust, reproducible, and yield high-quality data.
Section 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses common conceptual and practical questions that form the basis of successful tracheal smooth muscle experiments.
Q1: My tracheal rings show variable or weak contractile responses to standard agonists like carbachol or KCl. What are the likely causes?
A1: This is a frequent and frustrating issue that often points to problems in tissue preparation and handling. Here’s a breakdown of potential causes and solutions:
-
Tissue Dissection and Preparation:
-
Causality: The tracheal smooth muscle is a delicate tissue. Over-stretching, excessive handling, or damage to the epithelial layer during dissection can impair its contractile ability. The epithelium releases signaling molecules that can modulate smooth muscle tone.[1]
-
Protocol: Dissect the trachea in cold, oxygenated physiological salt solution (PSS). Use fine scissors and forceps to gently remove connective tissue. When preparing tracheal rings, ensure clean, perpendicular cuts.
-
Self-Validation: After mounting, allow the tissue to equilibrate under a basal tension (typically 1-2g) for at least 60-90 minutes, with regular washes every 15-20 minutes. A stable baseline is a key indicator of healthy tissue.
-
-
Optimal Resting Tension:
-
Causality: Every muscle has an optimal length-tension relationship. Insufficient or excessive resting tension will result in sub-maximal contractions.
-
Protocol: Before starting your experiment, perform a length-tension curve. Incrementally increase the resting tension and elicit a contraction with a standard agonist (e.g., 60 mM KCl) at each step until you find the tension that produces the maximal response.
-
Self-Validation: The peak of the length-tension curve will be your optimal resting tension for all subsequent experiments with that tissue type.
-
-
Viability Check:
-
Causality: Not all tissues will be viable post-dissection. It's crucial to confirm tissue health before proceeding with your experimental protocol.
-
Protocol: After equilibration, challenge the tissue with a high concentration of KCl (e.g., 60-80 mM). This induces depolarization and contraction, serving as a reliable viability check.[2]
-
Self-Validation: A robust and reproducible contraction in response to KCl indicates a healthy, viable tissue preparation. Tissues that fail to respond adequately should be discarded.
-
Q2: I'm observing a gradual decline in the relaxation response to my test compound over repeated applications. What's happening and how can I mitigate it?
A2: This phenomenon is likely tachyphylaxis, or desensitization, where the tissue's response to a substance diminishes with repeated exposure.[3][4] This is particularly common with β-adrenergic agonists.[3][5]
-
Mechanism of Tachyphylaxis:
-
Causality: Repeated stimulation of G protein-coupled receptors (GPCRs), like the β2-adrenergic receptor, can lead to their phosphorylation by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from its downstream signaling pathway and can lead to receptor internalization, reducing the number of available receptors on the cell surface.
-
Signaling Pathway:
Caption: β-Agonist induced tachyphylaxis pathway.
-
-
Experimental Strategies to Mitigate Tachyphylaxis:
-
Sufficient Washout Periods: Ensure adequate time between drug applications for the tissue to recover. This may require longer washout periods than initially anticipated.
-
Cumulative vs. Non-Cumulative Dosing: For compounds known to cause tachyphylaxis, a non-cumulative dosing protocol, where the tissue is washed and allowed to return to baseline between each dose, may be more appropriate than a cumulative protocol.
-
Time Controls: In long experiments, it's essential to run parallel time controls where a tissue is repeatedly exposed to a standard agonist to assess for any time-dependent changes in responsiveness.[6]
-
Section 2: Troubleshooting Guides - Specific Experimental Issues
This section provides detailed troubleshooting for specific, complex problems you might encounter.
Q3: My attempts to study Non-Adrenergic, Non-Cholinergic (NANC) relaxation are yielding inconsistent results. How can I improve the reliability of these experiments?
A3: Studying NANC responses requires the effective blockade of both adrenergic and cholinergic pathways to isolate the NANC component.[7][8] Inconsistent results often stem from incomplete blockade or nerve degradation.
-
Ensuring Complete Blockade:
-
Causality: The NANC system is a more subtle signaling pathway compared to the robust cholinergic and adrenergic systems.[9] Incomplete blockade of the primary neurotransmitter pathways will mask or interfere with the NANC response.
-
Protocol:
-
Pre-incubate the tracheal tissue with a combination of antagonists for a sufficient duration (e.g., 30 minutes).
-
Commonly used antagonists include:
-
Cholinergic blockade: Atropine (a muscarinic antagonist).[10]
-
Adrenergic blockade: Propranolol (a β-adrenergic antagonist) and phentolamine (an α-adrenergic antagonist).
-
-
-
Self-Validation: Before attempting to elicit a NANC response, confirm the effectiveness of your blockade. For example, after incubation with atropine, challenge the tissue with a cholinergic agonist like carbachol. A lack of contractile response confirms a successful muscarinic blockade.
-
-
Electrical Field Stimulation (EFS) Parameters:
-
Causality: EFS is used to depolarize the nerve terminals in the tissue, causing the release of neurotransmitters.[1] The parameters of stimulation (frequency, voltage, pulse duration) are critical for selectively activating different nerve types. NANC responses are often frequency-dependent.[11]
-
Protocol Optimization:
-
Systematically vary the EFS frequency (e.g., 1-30 Hz) to determine the optimal frequency for eliciting a NANC relaxation.
-
Keep voltage and pulse duration constant while varying the frequency.
-
-
Data Presentation:
-
| EFS Parameter | Typical Range | Rationale |
| Frequency | 1 - 30 Hz | NANC responses are often more prominent at higher frequencies. |
| Voltage | 10 - 40 V | Must be sufficient to depolarize nerve terminals. |
| Pulse Duration | 0.5 - 2 ms | Shorter durations are generally preferred to avoid non-specific muscle stimulation. |
| Train Duration | 5 - 15 s | The duration of the stimulus train. |
-
The Role of Nitric Oxide (NO) and Vasoactive Intestinal Peptide (VIP):
-
Causality: NO and VIP are key neurotransmitters in the inhibitory NANC (i-NANC) pathway.[7][8][12] NO synthase (NOS) inhibitors like L-NAME can be used to investigate the NO-dependent component of NANC relaxation.[11][13][14]
-
Experimental Workflow:
Caption: Workflow for isolating the NO-dependent NANC response.
-
Q4: I am investigating the role of calcium signaling in tracheal smooth muscle relaxation, but my results are difficult to interpret. What are the key considerations for these types of experiments?
A4: Calcium signaling in smooth muscle is complex, involving both influx from the extracellular space and release from intracellular stores like the sarcoplasmic reticulum (SR).[15][16][17][18] Clear experimental design is crucial to dissect these pathways.
-
Differentiating Calcium Sources:
-
Causality: Relaxation can be achieved by reducing intracellular calcium ([Ca2+]i) through various mechanisms, including blocking Ca2+ entry or enhancing Ca2+ sequestration.
-
Pharmacological Tools:
-
Voltage-gated Ca2+ channel blockers (e.g., nifedipine, verapamil): To investigate the role of Ca2+ influx through L-type calcium channels.[10]
-
Ryanodine and Caffeine: To study the involvement of ryanodine receptors and Ca2+-induced Ca2+ release from the SR.
-
Thapsigargin: To deplete SR Ca2+ stores by inhibiting the SERCA pump.
-
-
Experimental Design:
-
Pre-contract the tissue with an agonist that relies on a specific Ca2+ pathway (e.g., KCl for depolarization-induced Ca2+ influx, carbachol for IP3-mediated SR Ca2+ release).
-
Apply your test compound in the presence and absence of the pharmacological tools listed above to delineate the mechanism of action.
-
-
-
Key Signaling Pathways in Relaxation:
-
Causality: Many relaxant agonists work by increasing cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which in turn activate protein kinases (PKA and PKG, respectively). These kinases phosphorylate multiple targets to reduce [Ca2+]i and decrease the sensitivity of the contractile apparatus to Ca2+.
-
Investigating Downstream Pathways:
-
Relaxation Signaling Pathway:
Caption: Major signaling pathways leading to tracheal smooth muscle relaxation.
-
Section 3: Standard Operating Procedure (SOP) - A Self-Validating Protocol
This SOP provides a step-by-step guide for a typical tracheal smooth muscle relaxation experiment, with built-in checkpoints for data integrity.
SOP: Investigating the Relaxant Effect of a Test Compound on Pre-contracted Guinea Pig Trachea
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional protocols.
-
Immediately excise the trachea and place it in cold (4°C), oxygenated Krebs-Henseleit solution.
-
Gently clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Apply a basal tension of 1.5 g and allow the tissue to equilibrate for 90 minutes, washing with fresh solution every 15 minutes.
-
Checkpoint: The baseline tension should be stable for at least 20 minutes before proceeding.
-
-
Viability and Normalization:
-
Induce a contraction with 60 mM KCl.
-
Wash the tissue and allow it to return to baseline.
-
Repeat the KCl contraction.
-
Checkpoint: The two KCl contractions should be within 10% of each other in magnitude. The second KCl contraction will be used to normalize subsequent responses.
-
-
Experimental Protocol:
-
Induce a sustained, sub-maximal contraction with an appropriate agonist (e.g., 1 µM carbachol).
-
Checkpoint: The contraction should reach a stable plateau before adding the test compound.
-
Cumulatively add increasing concentrations of the test compound, allowing the relaxation at each concentration to stabilize before adding the next.
-
At the end of the concentration-response curve, add a maximally effective concentration of a standard relaxant (e.g., 10 µM forskolin) to determine the maximal relaxation possible.
-
-
Data Analysis:
-
Express the relaxation at each concentration of the test compound as a percentage of the pre-contraction induced by carbachol.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect).
-
References
-
Bastos, L. F. S., et al. (2021). Troubleshooting the Tracheostomy Tube and Speaking Valve for Improved Use. The ASHA Leader. [Link]
-
Barnes, P. J. (1992). Nonadrenergic, noncholinergic airway inhibitory nerves. European Respiratory Journal. [Link]
-
Belvisi, M. G., et al. (1992). Non-adrenergic, non-cholinergic neural control of the airways. Clinical & Experimental Allergy. [Link]
-
Berridge, M. J. (2008). Calcium signaling and cell proliferation. Bioessays. [Link]
-
Canning, B. J. (2006). Muscarinic receptors and control of airway smooth muscle. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Chitano, P., et al. (2002). Relaxation of guinea pig trachealis during electrical field stimulation increases with age. Journal of Applied Physiology. [Link]
-
Giembycz, M. A., & Newton, R. (2006). Phosphodiesterase inhibitors in airways disease. In Pharmacology and Therapeutics of Airway Disease (pp. 353-390). CRC Press. [Link]
-
Hill-Eubanks, D. C., et al. (2011). Calcium signaling in smooth muscle. Cold Spring Harbor Perspectives in Biology. [Link]
-
Janssen, L. J. (2002). Calcium signaling in airway smooth muscle. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
JoVE Science Education Database. (2012). In vitro Measurements of Tracheal Constriction Using Mice. [Link]
-
Kume, H., et al. (2002). Involvement of Ca2+ Mobilization in Tachyphylaxis to β-Adrenergic Receptors in Trachealis. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Martin, C., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. [Link]
-
Mokry, J., & Nosalova, G. (2011). Physiology of Nitric Oxide in the Respiratory System. Physiological Research. [Link]
-
Olgart, C., & Adner, M. (2012). TAS2R activation promotes airway smooth muscle relaxation despite β2-adrenergic receptor tachyphylaxis. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
O'Reilly, P. E., et al. (2021). Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis. Proceedings of the National Academy of Sciences. [Link]
-
Roffel, A. F., et al. (1988). The role of muscarinic M2 receptors in the negative feedback control of acetylcholine release in bovine trachea. British Journal of Pharmacology. [Link]
-
Rosenblatt, S., et al. (2018). Tracheostomy Troubleshooting. OPENPediatrics. [Link]
-
Sathish, V., & Prakash, Y. S. (2011). β-Adrenergic Receptor Antagonism of Cholinergic Stimulation of Airway Smooth Muscle Contraction: An Old Receptor Requires a Fresh Look. Lung Cellular and Molecular Physiology. [Link]
-
Townsend, E. A., et al. (2012). Quercetin acutely relaxes airway smooth muscle and potentiates β-agonist-induced relaxation via dual phosphodiesterase inhibition of PLCβ and PDE4. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
USF Health News. (2021). Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows. [Link]
-
Wang, Y., et al. (2018). Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine. Journal of Thoracic Disease. [Link]
Sources
- 1. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Measurements of Tracheal Constriction Using Mice [jove.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 5. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonadrenergic, noncholinergic airway inhibitory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. atsjournals.org [atsjournals.org]
- 10. Preliminary Mechanistic Study on the Trachea Smooth Muscle Relaxant Activity of Aqueous Leaf Extract of Tridax Procumbens in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of nitric oxide in nonadrenergic, noncholinergic relaxation of whole tracheal tube preparations isolated from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. Nitric oxide is involved in the response of the isolated intact and epithelium-denuded rat trachea to the β₂ adrenergic receptor agonist salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium signalling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Calcium signaling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphodiesterases regulate airway smooth muscle function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Phosphodiesterase inhibitors in airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 1,3-diamino-2-propanol derivatives as muscle relaxants
An In-Depth Comparative Analysis of 1,3-Diamino-2-propanol Derivatives as Potential Muscle Relaxants
Authored by a Senior Application Scientist
This guide presents a comprehensive comparative analysis of 1,3-diamino-2-propanol derivatives, a promising scaffold in medicinal chemistry. Our focus is on their demonstrated efficacy as smooth muscle relaxants, which serves as a strong foundation for their potential development as skeletal muscle relaxants. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and the established experimental data, while also providing a validated, forward-looking protocol for assessing their activity on skeletal muscle. This document is intended for researchers, chemists, and pharmacologists in the field of drug development.
Rationale and Introduction
The 1,3-diamino-2-propanol core is a versatile and synthetically accessible scaffold.[1] Its two primary amine groups and a central hydroxyl group offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While research into this specific class of compounds as skeletal muscle relaxants is nascent, a compelling study by Lopez et al. (2017) on their potent relaxant effects on tracheal smooth muscle provides a critical starting point and a strong rationale for further investigation.[2][3] This guide will synthesize these existing findings and bridge the knowledge gap by proposing a robust methodology for future in vivo evaluation.
Synthesis of 1,3-Diamino-2-propanol Derivatives
The synthesis of the target derivatives is reliably achieved through a multi-step process commencing with epichlorohydrin, a common and reactive starting material.[2][3] This method allows for the sequential introduction of different amine substituents, creating a diverse library of compounds for biological screening.
The general synthetic pathway is outlined below:
-
Epoxide Formation: The process begins with the reaction of an initial amine with epichlorohydrin to form an amino-epoxide intermediate.
-
Ring Opening: A second, different amine is then used to open the epoxide ring, yielding the final 1,3-diamino-2-propanol derivative.[3]
This straightforward and efficient process is crucial for generating a range of analogs to explore the structure-activity relationship.
Caption: General workflow for the synthesis of 1,3-Diamino-2-propanol derivatives.
Comparative Biological Activity: Ex Vivo Smooth Muscle Relaxation
The foundational data for this analysis comes from an ex vivo study on isolated rat tracheal rings.[2][3] This model is standard in pharmacology for evaluating the relaxant or contractile properties of compounds on airway smooth muscle. In the study, tracheal rings were pre-contracted with carbachol (1 μM), a muscarinic acetylcholine receptor agonist, which induces a sustained contraction, providing a stable baseline against which relaxation can be measured.
The potency (EC₅₀ - the concentration required to achieve 50% of the maximal effect) and the maximal effect (Eₘₐₓ) of several derivatives were determined. Theophylline, a known bronchodilator, was used as a positive control.
Table 1: Comparative Relaxant Effects on Pre-contracted Rat Tracheal Rings
| Compound ID | Structure (Substituents) | EC₅₀ (μM) | Eₘₐₓ (%) |
|---|---|---|---|
| 8b | 1-(benzylamino)-3-(propylamino)propan-2-ol | 129 ± 1.1 | 100 |
| 8d | 1-(butylamino)-3-(isobutylamino)propan-2-ol | 134 ± 1.2 | 100 |
| 8i | 1-(isobutylamino)-3-(propylamino)propan-2-ol | 165 ± 1.1 | 93 ± 1.2 |
| 8j | 1,3-bis(isobutylamino)propan-2-ol | 200 ± 1.2 | 84 ± 1.3 |
| 8k | 1-(isobutylamino)-3-((1-phenylethyl)amino)propan-2-ol | 152 ± 1.1 | 90 ± 1.1 |
| 8l | 1-(isobutylamino)-3-((2-methoxybenzyl)amino)propan-2-ol | >300 | 57 ± 1.2 |
| 8n | 1-(isobutylamino)-3-((pyridin-4-ylmethyl)amino)propan-2-ol | 62 ± 1.0 | 100 |
| Theophylline | (Positive Control) | 127 ± 1.1 | 100 |
Data sourced from Lopez et al. (2017) as presented by BenchChem.[2][3]
Analysis of Results:
-
High Efficacy: Several compounds, notably 8b , 8d , and 8n , achieved 100% relaxation, matching the efficacy of the positive control, theophylline.[3]
-
Superior Potency: Compound 8n , featuring a pyridinylmethyl substituent, was the standout performer, with an EC₅₀ of 62 μM. This value indicates it is approximately twofold more potent than theophylline (EC₅₀ = 127 μM).[3]
-
Structural Impact: The data clearly demonstrates that the nature of the amine substituents significantly influences biological activity.[2] For instance, the introduction of a methoxy group on the benzyl ring in compound 8l drastically reduced both potency and efficacy.
Structure-Activity Relationship (SAR) Insights
The comparative data allows for the formulation of an initial SAR. The structural variations among the derivatives play a crucial role in their biological activity.[2]
Caption: Key structural variation points influencing muscle relaxant activity.
-
Aromatic and Heterocyclic Moieties: The presence of a benzyl group (as in 8b ) or a pyridinylmethyl group (as in 8n ) appears to be favorable for activity. The high potency of compound 8n suggests that the nitrogen atom in the pyridine ring may be involved in a key binding interaction with the biological target, potentially through hydrogen bonding.[3]
-
Alkyl Chains: Simple alkyl substituents (as in 8d and 8j ) yield compounds with moderate to good activity, indicating that lipophilicity plays a role, but more complex interactions offered by aromatic systems may enhance potency.
-
Steric Hindrance: The reduced activity of the methoxy-substituted benzyl derivative (8l ) could be due to steric hindrance or unfavorable electronic effects that disrupt the optimal binding conformation.
Proposed Protocol for In Vivo Skeletal Muscle Relaxant Evaluation
While the smooth muscle data is encouraging, validation of these compounds as skeletal muscle relaxants requires in vivo testing. The Rota-Rod Test is a standard and reliable method for assessing motor coordination, balance, and the effects of centrally acting muscle relaxants in rodents.[4] A decrease in the time an animal can remain on the rotating rod indicates muscle relaxation or impaired motor coordination.
Step-by-Step Experimental Protocol: Rota-Rod Assay
-
Animal Model: Swiss albino mice are a suitable and commonly used model for this assay.[4] Animals should be acclimatized for at least one week before the experiment.
-
Apparatus: A rota-rod apparatus with a rotating rod (e.g., 3 cm diameter) and automated timers to record fall latency.
-
Training Phase:
-
On the day before the experiment, train all mice to stay on the rota-rod at a constant speed (e.g., 20-25 rpm) for a set duration (e.g., 5 minutes).
-
Select only the mice that successfully complete the training for the experimental phase to ensure a stable baseline performance.
-
-
Experimental Phase:
-
Divide the trained mice into groups (n=6-8 per group):
-
Administer the respective treatments (e.g., via intraperitoneal injection).
-
At set time points post-administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the rotating rod.
-
Record the time (in seconds) each mouse remains on the rod, up to a cut-off time (e.g., 300 seconds). An increased number of falls compared to the vehicle control indicates muscle relaxant activity.[4]
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Student-Newman-Keuls or Dunnett's test), to compare the mean fall latencies between groups.[4] A p-value of < 0.05 is typically considered statistically significant.
-
Caption: Experimental workflow for the in vivo evaluation of skeletal muscle relaxant activity.
Safety and Trustworthiness
As a self-validating system, any drug development program must prioritize safety. The parent compound, 1,3-diamino-2-propanol, is classified with several hazards, including being harmful if swallowed and causing potential skin and eye damage.[5] Therefore, all derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, in a well-ventilated chemical fume hood. Full toxicological profiles of lead candidates would be a mandatory step in further development.
Conclusion and Future Directions
The comparative analysis of 1,3-diamino-2-propanol derivatives reveals them as a promising class of compounds with significant smooth muscle relaxant properties.[2] The structure-activity relationship, particularly the high potency of the pyridinylmethyl derivative 8n , provides a strong foundation for the rational design of novel muscle relaxants.[3]
The immediate and critical next step is to validate these findings in a skeletal muscle context. The detailed in vivo rota-rod protocol provided in this guide offers a clear and validated pathway for this evaluation. Successful results from this assay would warrant further investigation into the specific molecular targets and mechanisms of action, paving the way for the development of a new class of therapeutics for conditions involving muscle spasticity and hypertonia.
References
- A Comparative Analysis of 1,3-Diamino-2-propanol Derivatives as Tracheal Smooth Muscle Relaxants. (n.d.). BenchChem.
- Lopez, R., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate.
- Skeletal muscle relaxant activity of different formulation of span 60 niosomes. (2021). International Journal of Applied Pharmaceutics.
- 1,3-Diamino-2-propanol. (n.d.). PubChem. National Institutes of Health.
- Application Note: 1,3-Diamino-2-propanol as a Cross-Linking Agent for Polymers in Drug Delivery. (n.d.). BenchChem.
Sources
A Comparative Guide to the Validation of 1-Amino-3-(dimethylamino)propan-2-ol as a Precursor for Active Pharmaceutical Ingredients
This guide provides an in-depth technical analysis of 1-Amino-3-(dimethylamino)propan-2-ol, a key starting material in pharmaceutical synthesis. We will objectively compare its performance and validation requirements against alternative precursors, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).
The Critical Role of Precursor Validation in API Synthesis
In pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined by the final purification steps; it is built upon the quality of its foundational components. The validation of starting materials and intermediates is a regulatory and scientific necessity.[1] A rigorously validated process ensures that each component, from raw materials to the final product, operates within controlled limits and meets all quality standards, which is essential for patient safety and regulatory compliance.[1][2] The validation of analytical methods for testing APIs and their precursors is a complex but critical task to ensure that the method is suitable for its intended purpose.[3] This guide focuses on this compound, a diamine propanol structure with significant potential as a versatile building block for various APIs.
Physicochemical Profile of this compound
This compound (CAS: 50411-39-7) is a bifunctional organic compound containing both a primary and a tertiary amine, along with a secondary alcohol. This unique combination of functional groups makes it a valuable synthon for introducing a hydrophilic amino-alcohol moiety into a target molecule.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 50411-39-7 | [4] |
| Chemical Formula | C₅H₁₄N₂O | [4] |
| Molecular Weight | 118.18 g/mol | [4] |
| Appearance | Liquid | [4] |
| Storage Temp. | 4 °C | [4] |
Application in API Synthesis: A Comparative Overview
The 1,2-amino alcohol structure is a key pharmacophore in many drug classes, most notably in β-adrenergic receptor antagonists (beta-blockers). While direct synthesis routes for major commercial APIs using this compound are not widely published, its structure makes it an intriguing alternative to traditional precursors.
Let's consider the synthesis of a generic aryloxypropanolamine, the core structure of many beta-blockers.
Traditional Synthesis Route (Alternative): The conventional approach often involves the reaction of a phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with a suitable amine (e.g., isopropylamine). This multi-step process can introduce impurities, such as α- and β-glycols from the hydrolysis of the epoxide.
Proposed Route using this compound: A more convergent approach could involve the direct reaction of this compound with a suitable aryl precursor. However, for the purpose of this guide, we will focus on its validation as a high-quality starting material, which is a prerequisite for any synthetic route development.
Another relevant API class is analgesics, such as Tramadol. The synthesis of Tramadol typically involves a Mannich reaction followed by a Grignard reaction, using precursors like cyclohexanone, formaldehyde, and dimethylamine.[5][6] While not a direct precursor, the amino alcohol functionality of this compound is structurally relevant to the final Tramadol molecule.[7]
Comparison of Precursor Strategies
| Feature | This compound | Epichlorohydrin & Amine Route | Cyclohexanone/Mannich Route (for Tramadol-like structures) |
| Synthesis Type | Convergent (potentially) | Linear/Sequential | Multi-component (Mannich) |
| Key Challenge | Control of regioselectivity (primary vs. tertiary amine) | Epoxide stability, potential for side reactions | Diastereomer separation and control[8] |
| Potential Impurities | Unreacted starting materials, oligomers | Glycols, regioisomers | Trans-isomer, unreacted Mannich base[8][9] |
| Validation Focus | High purity, low isomeric impurity, clear identification | Residual epichlorohydrin (genotoxic), isomer ratio | Cis/trans isomer ratio, residual solvents |
Comprehensive Validation Protocol
Process validation provides documented evidence that a process is capable of consistently delivering a quality product.[1] For a precursor like this compound, this involves rigorous analytical method validation to ensure its identity, purity, and strength.[10]
Overall Validation Workflow
The following diagram illustrates the logical flow for the complete validation of a new batch of this compound.
Caption: High-level workflow for precursor validation.
Identification Test: Fourier-Transform Infrared Spectroscopy (FTIR)
Causality: FTIR is a rapid and reliable technique for confirming the identity of a compound by matching the fingerprint region of its spectrum to that of a qualified reference standard. It confirms the presence of key functional groups (O-H, N-H, C-N, C-O), providing a high degree of certainty.
Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by taking a background scan.
-
Apply a small drop of the this compound reference standard onto the crystal and record the spectrum (typically 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).
-
Clean the crystal thoroughly with isopropanol and dry completely.
-
Apply a small drop of the test sample and record its spectrum under the same conditions.
-
Acceptance Criterion: The FTIR spectrum of the test sample must be concordant with the spectrum of the reference standard.
Purity Assay and Impurity Profiling: Gas Chromatography (GC)
Causality: Due to the volatility of this compound and its potential impurities, Gas Chromatography is the method of choice. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification. A mass spectrometer (MS) detector is used for the identification of unknown impurities. A derivatization step may be required to improve the peak shape and thermal stability of the highly polar amino alcohol.[11]
GC Method Workflow
Caption: Step-by-step workflow for GC analysis.
Detailed GC-FID Protocol:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Detector: FID, 300°C.
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., Dichloromethane).
-
(If derivatization is needed) Transfer 1 mL of the solution to a vial, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS), cap, and heat at 60°C for 30 minutes.
-
-
Injection Volume: 1 µL.
-
Calculation: Purity is calculated using area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Validation of the Analytical Method (ICH Q2(R1) Guidelines)
To ensure the GC method is trustworthy, it must be validated according to ICH guidelines. This is a self-validating system where each experiment confirms a different performance characteristic of the method.
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from potential impurities. | Spike the sample with known related substances and analyze. Analyze a placebo (solvent blank). | The main peak is free of interference. Impurities are well-resolved (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze a series of at least 5 concentrations across the expected range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a known amount of analyte into a placebo at 3 levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | To demonstrate the method's consistency. | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD / LOQ | To determine the lowest concentration the method can reliably detect/quantify. | Based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
| Robustness | To assess the method's reliability during normal use. | Deliberately vary method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and observe the effect on results. | Results should remain unaffected by minor variations (RSD ≤ 2.0%). |
Conclusion
The validation of this compound as a precursor for APIs is a multi-faceted process that underpins the quality and safety of the final drug product. While it presents a potentially valuable alternative to traditional multi-step synthetic routes, its adoption requires a rigorous validation package. The protocols and comparative data presented in this guide demonstrate a robust framework for this validation. By implementing detailed identification tests, developing a validated, stability-indicating GC method for purity, and understanding its profile in comparison to other precursors, drug development professionals can confidently assess its suitability and ensure a consistent, high-quality supply chain for their API manufacturing processes.
References
- Godfrey, J. C. (1968). Process of preparing n, n-dimethylamino alcohols. U.S.
-
This compound. (n.d.). American Elements. [Link]
-
Dimethylaminoisopropanol. (2020, June 22). In Wikipedia. [Link]
-
Brazier, Y. (2021). 8 natural beta blockers backed by science. Medical News Today. [Link]
- Chemi, G., et al. (2002). Tramadol, salts thereof and process for their preparation. U.S.
-
1,1'-[[3-(Dimethylamino)propyl]imino]bis[2-propanol]. (n.d.). PubChem. [Link]
- Getman, D. P., et al. (2000). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
- Wang, Y., et al. (2016). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
Synthesis of tramadol and analogues. (n.d.). ResearchGate. [Link]
-
Process Validation in Pharma Industry: A Complete Guide. (2024). SimplerQMS. [Link]
-
Types of Validation in the Pharmaceutical Industry. (2023). ValGenesis. [Link]
- Rolland, P. H. (2003). Process for preparing tramadol hydrochloride and/or tramadol monohydrate.
-
Natural Beta-Blockers: What the Research Says. (2024). Healthline. [Link]
-
Nethercote, P., & Benger, T. (n.d.). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. [Link]
-
8 Natural Sources Of Beta-blockers To Treat Hypertension. (2021). Aditya Birla Capital. [Link]
-
Rojas-Oviedo, I., et al. (2007). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society. [Link]
-
Godfrey, J. C. (1968). Process of preparing n, n-dimethylamino alcohols. United States Patent Office. [Link]
-
TRAMADOL. (2015). New Drug Approvals. [Link]
-
Berg, E. (2021). 8 Natural Beta Blockers. YouTube. [Link]
-
Institute of Medicine (US) Forum on Drug Discovery, Development, and Translation. (2009). Assuring Data Quality and Validity in Clinical Trials for Regulatory Decision Making. National Academies Press (US). [Link]
-
Alternatives to beta blockers? (2022). Reddit. [Link]
-
Process Validation in the Pharmaceutical Industry. (2024). LinkedIn. [Link]
Sources
- 1. Process Validation in Pharma Industry: A Complete Guide [adragos-pharma.com]
- 2. symmetric.events [symmetric.events]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
- 8. EP1346978A1 - Process for preparing tramadol hydrochloride and/or tramadol monohydrate - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. valgenesis.com [valgenesis.com]
- 11. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,3-Diamino-2-propanol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. Within the vast landscape of chemical scaffolds, the 1,3-diamino-2-propanol backbone presents a compelling starting point for the development of a diverse array of biologically active compounds. Its inherent trifunctionality, boasting two primary amino groups and a central hydroxyl group, offers a unique platform for structural modifications that can profoundly influence its interaction with biological targets.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,3-diamino-2-propanol derivatives, with a focus on their antimicrobial and anticancer properties, supported by experimental data and detailed protocols.
The 1,3-Diamino-2-propanol Scaffold: A Versatile Foundation
The 1,3-diamino-2-propanol molecule is a chiral, trifunctional entity that serves as a versatile building block in synthetic chemistry.[1] The two primary amino groups provide nucleophilic sites for a variety of chemical transformations, while the secondary hydroxyl group can participate in hydrogen bonding or act as a coordination site. This unique arrangement allows for the creation of a wide range of derivatives with distinct physicochemical and pharmacological properties.
Synthetic Strategies: Tailoring the Scaffold for Biological Activity
The biological activity of 1,3-diamino-2-propanol derivatives is intricately linked to the nature of the substituents on the amino groups. The most common synthetic strategies involve N-alkylation, N-arylation, and the formation of Schiff bases, leading to N-substituted and N,N'-disubstituted derivatives.
A general and efficient method for the synthesis of a library of 1,3-diaminopropan-2-ols involves a four-step process starting from the appropriate amine and epichlorohydrin.[2] This approach allows for the introduction of diverse substituents on one of the amino groups.
For the synthesis of symmetrical N,N'-disubstituted derivatives, the condensation of 1,3-diamino-2-propanol with two equivalents of an aldehyde or ketone is a common and straightforward method, often yielding Schiff base intermediates.[3] These Schiff bases can then be reduced to the corresponding diamines.
Structure-Activity Relationship: A Comparative Analysis
The therapeutic potential of 1,3-diamino-2-propanol derivatives is highly dependent on the structural modifications of the parent scaffold. Below, we compare the structure-activity relationships for antimicrobial and anticancer activities based on available experimental data.
Antimicrobial Activity
Derivatives of 1,3-diamino-2-propanol have shown promising activity against a range of bacterial and fungal pathogens. The key to their antimicrobial efficacy often lies in the nature of the substituents on the nitrogen atoms, which can influence lipophilicity, steric hindrance, and interaction with microbial targets.
A study on a series of 1,3-bis(aryloxy)propan-2-amines, which are structurally analogous to N-substituted 1,3-diamino-2-propanol derivatives, revealed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that the presence of aryl groups attached to the propanol backbone via an ether linkage can confer significant antibacterial properties.
Furthermore, a review of amino alcohol derivatives as potential antibiotic and antifungal leads highlighted a diamino analogue that demonstrated notable inhibition against Acinetobacter baumannii.[5] This underscores the importance of the diamino functionality for activity against certain bacterial strains.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Amino Alcohol Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Propan-1,3-diol | ~10% (v/v) | ~10% (v/v) | - | [6] |
| Propylene Glycol | ~10% (v/v) | ~10% (v/v) | - | [6] |
| 1,3-bis(4-chlorophenoxy)propan-2-amine | 5.0 | >100 | - | [4] |
| 1,3-bis(2,4-dichlorophenoxy)propan-2-amine | 2.5 | >100 | - | [4] |
| l-amino alcohol derivative 14v | - | - | 0.03-0.06 | [7] |
Note: Data is compiled from different studies on structurally related compounds and should be interpreted with caution as experimental conditions may vary.
The data suggests that increasing the lipophilicity and introducing halogen substituents on the aromatic rings of N-aryl derivatives can enhance antibacterial activity against Gram-positive bacteria. For antifungal activity, specific stereochemistry (l-configuration) and the presence of fluorine substituents appear to be crucial.[7]
Anticancer Activity
The development of 1,3-diamino-2-propanol derivatives as anticancer agents has also garnered significant interest. Modifications to the scaffold can lead to compounds with potent cytotoxic activity against various cancer cell lines.
A study on isosteviol-based 1,3-aminoalcohols revealed important SAR insights for antiproliferative activity. The presence of an N-(4-fluorobenzyl) moiety was found to be particularly effective.[8] The study also suggested that the secondary amine (NH) group is essential for cytotoxic activity, as its substitution led to a decrease in potency.[8]
Furthermore, the formation of Schiff base metal complexes from 1,3-diamino-2-propanol has been shown to enhance anticancer activity.[3] The chelation of metal ions can increase the lipophilicity of the compounds, facilitating their transport across cell membranes and interaction with intracellular targets.
Table 2: Comparative Anticancer Activity (IC50, µM) of Amino Alcohol and Diamine Derivatives
| Compound/Derivative | A2780 (Ovarian) | HeLa (Cervical) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |
| Isosteviol-based 1,3-aminoalcohol with N-(4-fluorobenzyl) | 5.2 | 7.8 | 6.5 | 8.1 | [8][9] |
| Isosteviol-based 1,3-aminoalcohol with N-benzyl | 8.9 | 12.4 | 10.1 | 14.2 | [9] |
| 2,4-diamino-1,3,5-triazine derivative 11 | - | - | 1.51-2.60 | - | [10] |
| Cisplatin (Reference) | 1.2 | 2.5 | 5.8 | 7.2 | [10] |
Note: Data is compiled from different studies and should be interpreted with caution as experimental conditions and cell lines may vary.
The data indicates that specific N-aryl substituents, such as the 4-fluorobenzyl group, can significantly enhance the anticancer activity of 1,3-aminoalcohol derivatives. The high potency of certain diamino-triazine hybrids suggests that incorporating the 1,3-diamino motif into larger, more complex heterocyclic systems is a promising strategy for developing novel anticancer agents.[10]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the antimicrobial and anticancer activities of 1,3-diamino-2-propanol derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (1,3-diamino-2-propanol derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: MTT Assay for Anticancer Cytotoxicity (IC50) Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (1,3-diamino-2-propanol derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Concluding Remarks and Future Directions
The 1,3-diamino-2-propanol scaffold is a highly versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies, though still emerging, have provided valuable insights into the key structural features required for potent antimicrobial and anticancer activities. The strategic modification of the amino groups with various substituents, particularly aryl and heterocyclic moieties, has proven to be a fruitful approach.
Future research in this area should focus on the systematic synthesis and evaluation of a broader range of derivatives to establish more comprehensive and quantitative SAR. The exploration of metal complexes of Schiff base derivatives also warrants further investigation, as this strategy has shown potential for enhancing biological activity. Ultimately, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics based on the 1,3-diamino-2-propanol scaffold.
References
-
Vázquez, A. et al. (2014). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 23(8), 3658-3667. [Link]
-
Kiss, R. et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 894. [Link]
-
Khaybullin, R. N. et al. (2021). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 26(19), 5905. [Link]
-
Tora, T., & Nakahara, T. (2016). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological and Pharmaceutical Bulletin, 39(11), 1897–1900. [Link]
-
Zhao, L. et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 179, 533-546. [Link]
-
Glavaš, M. et al. (2018). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. Molecules, 23(10), 2692. [Link]
-
Butler, M. S. et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Antibiotics, 11(4), 438. [Link]
-
Lavorato, S. N. et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 127(3), 733-745. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amino Alcohol Performance for CO2 Capture
Welcome to this in-depth guide on the performance of different amino alcohols for post-combustion CO2 capture. As researchers and engineers in this field, our primary goal is to identify and develop solvent systems that are not only highly efficient in capturing CO2 but also economically viable and environmentally benign. The energy penalty associated with solvent regeneration remains a critical bottleneck, driving the exploration of novel amine-based solvents beyond the benchmark monoethanolamine (MEA).[1]
This guide moves beyond a simple catalog of options. It is designed to provide a critical comparison of commonly employed amino alcohols, grounded in experimental data and mechanistic insights. We will delve into the causality behind their performance differences, provide standardized protocols for their evaluation, and offer a forward-looking perspective on next-generation solvent development.
The Fundamental Chemistry: How Amino Alcohols Capture CO2
The capture of CO2 by aqueous amino alcohol solutions is a process of reversible chemical absorption. The reaction mechanism is crucial as it dictates both the absorption rate and the stoichiometry of the reaction, ultimately influencing the solvent's capacity. The primary reaction pathways involve the formation of a zwitterion intermediate, which is then deprotonated by a base (another amine molecule, water, or hydroxide ion) to form a stable carbamate.
-
Primary and Secondary Amines (e.g., MEA, DEA): These amines react directly with CO2 to form a carbamate. The overall stoichiometry is typically 2 moles of amine per 1 mole of CO2, which inherently limits the theoretical maximum loading capacity to 0.5 mol CO2/mol amine.[2]
-
Tertiary Amines (e.g., MDEA): Lacking a proton on the nitrogen atom, tertiary amines cannot form carbamates directly. Instead, they act as a base, catalyzing the hydration of CO2 to form bicarbonate. This pathway allows for a higher theoretical loading capacity of 1.0 mol CO2/mol amine, but generally suffers from slower reaction kinetics.[3]
-
Sterically Hindered Amines (e.g., AMP): These are primary or secondary amines with bulky alkyl groups near the amino group. This steric hindrance creates an unstable carbamate, which is readily hydrolyzed to form bicarbonate.[4] This unique characteristic combines the rapid reaction kinetics typical of primary/secondary amines with the higher loading capacity associated with bicarbonate formation.[4]
Below is a generalized workflow for the screening and evaluation of novel amino alcohol solvents, a critical process for identifying promising candidates for pilot-scale testing.
Caption: A typical experimental workflow for screening CO2 capture solvents.
Performance Metrics: A Head-to-Head Comparison
The selection of an optimal amino alcohol solvent is a multi-parameter optimization problem. No single solvent excels in all areas. The following tables summarize key performance indicators for benchmark and alternative amino alcohols, providing a basis for objective comparison.
Table 1: CO2 Absorption and Cyclic Capacity
-
Absorption Capacity: The maximum amount of CO2 that can be loaded into the solvent. Higher is better.
-
Cyclic Capacity: The difference in CO2 loading between the rich (absorber outlet) and lean (stripper outlet) solvent. This is a more practical measure of performance as it dictates the required solvent circulation rate.
| Amino Alcohol | Type | Typical Concentration (wt%) | Max. Absorption Capacity (mol CO2/mol amine) | Typical Cyclic Capacity (mol CO2/kg solution) | Source(s) |
| MEA | Primary | 30 | ~0.5 | ~0.9 - 1.2 | [2][5] |
| MDEA | Tertiary | 30 - 50 | ~1.0 | ~0.8 - 1.1 | [2][3] |
| AMP | Sterically Hindered Primary | 30 | ~0.8 - 1.0 | ~1.0 - 1.4 | [4][6] |
| Piperazine (PZ) | Cyclic Secondary | 5 - 30 | ~0.8 | ~1.5 - 2.0 | [3][7] |
Expert Insight: While MDEA has a high theoretical capacity, its slow reaction rate often prevents this from being fully realized in practical absorber dimensions. Blending MDEA with a faster amine like MEA or piperazine is a common strategy to leverage its high capacity and low regeneration energy while boosting absorption kinetics.[3][8]
Table 2: Kinetics, Regeneration Energy, and Stability
-
Absorption Rate: How quickly the solvent absorbs CO2. A faster rate allows for smaller, less expensive absorption columns.
-
Regeneration Energy: The energy required to strip the captured CO2 from the solvent, primarily in the form of heat to the reboiler. This is a major operational cost. Lower is better.[9]
-
Degradation: The breakdown of the amine due to high temperatures (thermal) or reaction with oxygen in the flue gas (oxidative). Degradation leads to solvent loss, corrosion, and the formation of harmful byproducts.[10][11]
| Amino Alcohol | Relative Absorption Rate | Regeneration Energy (GJ/t CO2) | Thermal & Oxidative Stability | Source(s) |
| MEA | High | 3.6 - 4.2 | Low | [7][8] |
| MDEA | Low | 2.8 - 3.4 | High | [3] |
| AMP | Moderate-High | ~3.2 - 3.6 | Moderate | [4] |
| Piperazine (PZ) | Very High | 2.3 - 2.8 | High | [3][7] |
Expert Insight: The high regeneration energy of MEA is its primary drawback.[7] Solvents like MDEA and PZ offer significant energy savings.[3] Biphasic solvents, which separate into a CO2-rich phase and a CO2-lean phase upon absorption, represent an emerging class of absorbents that can dramatically reduce regeneration energy by only heating the smaller, CO2-rich phase.[1][12][13] For example, some novel biphasic systems have reported regeneration energies as low as 2.6 GJ/tCO2.[14]
Standardized Experimental Protocols
To ensure data comparability across different research efforts, the use of standardized methodologies is paramount. Below are step-by-step protocols for two fundamental experiments in solvent characterization.
Protocol 1: Determining CO2 Absorption Capacity (Vapor-Liquid Equilibrium)
This protocol describes the use of a vapor-liquid equilibrium (VLE) apparatus to measure the equilibrium loading of CO2 in an amino alcohol solution at various partial pressures.
Objective: To determine the maximum CO2 absorption capacity of a solvent at a given temperature and CO2 partial pressure.
Methodology:
-
System Preparation:
-
Thoroughly clean and dry the VLE reactor, a temperature-controlled vessel equipped with a magnetic stirrer, pressure transducer, and gas inlet/outlet ports.
-
Evacuate the reactor to remove any residual air.
-
-
Solvent Charging:
-
Accurately weigh and introduce a known mass of the prepared amino alcohol solution into the reactor.
-
Seal the reactor and allow the solvent to reach the desired experimental temperature (e.g., 40 °C for absorption).
-
-
CO2 Introduction:
-
Introduce a known quantity of CO2 into the reactor from a calibrated gas cylinder.
-
Initiate vigorous stirring to facilitate gas-liquid contact and allow the system to reach equilibrium. Equilibrium is typically confirmed when the reactor pressure remains constant for an extended period (e.g., >30 minutes).
-
-
Data Acquisition:
-
Record the final equilibrium pressure and temperature.
-
-
Calculation:
-
Using the ideal gas law and accounting for the initial and final conditions, calculate the moles of CO2 absorbed by the solvent.
-
The CO2 loading is expressed as moles of CO2 per mole of amine.
-
-
Repeat:
-
Repeat steps 3-5 by incrementally adding more CO2 to obtain a loading curve as a function of CO2 partial pressure.
-
Protocol 2: Evaluating Absorption Kinetics (Wetted-Wall Column)
This protocol uses a wetted-wall column to measure the rate of CO2 absorption into a falling film of the solvent, providing a well-defined gas-liquid interfacial area for kinetic studies.[15]
Objective: To determine the reaction rate constant for the CO2-amine reaction.
Methodology:
-
Apparatus Setup:
-
Assemble the wetted-wall column, which consists of a central tube through which the solvent flows downwards as a thin film. This tube is enclosed in a jacket for temperature control.
-
Prepare a gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2).
-
-
Solvent Circulation:
-
Pump the amino alcohol solution from a temperature-controlled reservoir to the top of the column at a precisely controlled flow rate.
-
Allow the solvent to form a stable, continuous film along the length of the inner tube.
-
-
Gas-Liquid Contact:
-
Introduce the CO2 gas mixture into the column, flowing concurrently or counter-currently to the liquid film.
-
The CO2 absorbs into the falling liquid film as it travels down the column.
-
-
Sample Analysis:
-
Collect liquid samples from the inlet and outlet of the column.
-
Analyze the CO2 concentration in both samples using a total inorganic carbon (TIC) analyzer or by titration.
-
-
Calculation of Absorption Rate:
-
The absorption rate (NCO2) is calculated based on the change in CO2 concentration in the liquid phase, the liquid flow rate, and the known interfacial area of the column.
-
The overall mass transfer coefficient (KG) can then be determined. Using mass transfer models (e.g., two-film theory), the kinetic rate constant for the chemical reaction can be extracted.[16]
-
Concluding Remarks and Future Outlook
The selection of an amino alcohol for CO2 capture involves a trade-off between absorption capacity, kinetics, regeneration energy, and stability. While MEA remains the industry benchmark, its high energy consumption and degradation issues have spurred significant research into alternatives.[5][17]
-
Tertiary amines like MDEA offer lower regeneration energy but require kinetic promoters.[3]
-
Sterically hindered amines like AMP provide a good balance of capacity and kinetics.[4]
-
Cyclic amines such as piperazine exhibit excellent kinetics and stability, making them highly effective promoters or standalone solvents.[7]
The future of solvent-based CO2 capture lies in advanced formulations. This includes:
-
Blended Amines: Optimizing mixtures of different amine types (e.g., MEA/MDEA, AMP/PZ) to create synergistic effects that balance kinetics, capacity, and energy demand.[3][8]
-
Biphasic Solvents: These systems, which undergo liquid-liquid phase separation upon CO2 absorption, show immense promise for drastically reducing the volume of solvent sent to the stripper, thereby lowering the regeneration energy penalty.[13][18]
-
Water-Lean Solvents and Ionic Liquids: Exploring non-aqueous or low-water content solvents to reduce the large amount of energy wasted on heating and vaporizing water during regeneration.[19][20]
Continued innovation in solvent chemistry, coupled with rigorous and standardized experimental evaluation, is essential to developing cost-effective and sustainable CO2 capture technologies that can be deployed at scale.
References
-
Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2) Capture from Flue Gas Streams. ResearchGate. Available at: [Link]
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]
-
Mechanisms of CO2 Absorption in Amino Acid-Based Deep Eutectic Solvents: Insights from Molecular Dynamics and DFT Calculations. PubMed Central. Available at: [Link]
-
A Systematic Review of Amino Acid-Based Adsorbents for CO2 Capture. MDPI. Available at: [Link]
-
Lowering the Risk of Commercialization of CO2 Capture With Amine Solvents. YouTube. Available at: [Link]
-
Comparative assessment of amine-based absorption and calcium looping techniques for optimizing energy efficiency in post- combustion carbon capture. Global NEST Journal. Available at: [Link]
-
Sterically hindered amines for carbon dioxide removal from gases. ACS Publications. Available at: [Link]
-
Unraveling a novel biphasic CO2 capture process through rigorous modeling. DOI. Available at: [Link]
-
Novel Shortcut Estimation Method for Regeneration Energy of Amine Solvents in an Absorption-Based Carbon Capture Process. ACS Publications. Available at: [Link]
-
Kinetics of Carbon Dioxide Absorption into Aqueous Amino Acid Salt: Potassium Salt of Sarcosine Solution. ACS Publications. Available at: [Link]
-
Comparative Review for Enhancing CO 2 Capture Efficiency with Mixed Amine Systems and Catalysts. MDPI. Available at: [Link]
-
Kinetics of absorption of CO2 in amino-functionalized ionic liquids. ResearchGate. Available at: [Link]
-
Simulation and economic analysis of MEA+PZ and MDEA+MEA blends in post-combustion CO2 capture plant. Linköping Electronic Conference Proceedings. Available at: [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available at: [Link]
-
Potential of a 1-Amino-2-Propanol/Sulfolane Biphasic Solution for CO2 Capture: Performance and Mechanism Study. ACS Publications. Available at: [Link]
-
Experimental Investigation of Amine Regeneration for Carbon Capture through CO 2 Mineralization. OnePetro. Available at: [Link]
-
Sterically Hindered Amine-Based Absorbents for the Removal of CO2 from Gas Streams. ResearchGate. Available at: [Link]
-
CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. ACS Publications. Available at: [Link]
-
Novel Shortcut Estimation Method for Regeneration Energy of Amine Solvents in an Absorption-Based Carbon Capture Process. ResearchGate. Available at: [Link]
-
Experimental Study on the Performance of An MEA Alcoholamine Absorber for Flue Gas CO2 Capture. Atlantis Press. Available at: [Link]
-
Biphasic solvents for post-combustion CO2 capture from natural gas flue Gas. ORNL. Available at: [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. Available at: [Link]
-
Economic Optimization of CO2 Capture Process Using MEA-MDEA Mixtures. UTPedia. Available at: [Link]
-
Amino Acids as Carbon Capture Solvents: Chemical Kinetics and Mechanism of the Glycine + CO2 Reaction. ACS Publications. Available at: [Link]
-
A Novel Dual-Stage Phase Separation Process for CO2 Absorption into a Biphasic Solvent with Low Energy Penalty. ACS Publications. Available at: [Link]
-
Heat of absorption and absorption capacity of CO2 in aqueous solutions of amine containing multiple amino groups. ResearchGate. Available at: [Link]
-
Pilot Plant Studies of the CO2 Capture Performance of Aqueous MEA and Mixed MEA/MDEA Solvents at the University of Regina CO2 Capture Technology Development Plant and the Boundary Dam CO2 Capture Demonstration Plant. ACS Publications. Available at: [Link]
-
Thermal Degradation of Linear Amines for CO2 Capture. ResearchGate. Available at: [Link]
-
Mixture of MEA/2-MAE for Effective CO2 Capture from Flue Gas Stream. AIDIC. Available at: [Link]
-
Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent. NIH. Available at: [Link]
-
Kinetics of Absorption of Carbon Dioxide into Aqueous Solutions of 2Amino2-methyl-l-propanol + Diethanolamine. ResearchGate. Available at: [Link]
-
Economic Optimization of CO2 Capture Process Using MEA-MDEA Mixtures. Scientific.Net. Available at: [Link]
Sources
- 1. Biphasic solvents for post-combustion CO2 capture from natural gas flue Gas | ORNL [ornl.gov]
- 2. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 3. ecp.ep.liu.se [ecp.ep.liu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. atlantis-press.com [atlantis-press.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Systematic Review of Amino Acid-Based Adsorbents for CO2 Capture [mdpi.com]
- 20. researchgate.net [researchgate.net]
1-Amino-3-(dimethylamino)propan-2-ol vs. 1,3-bis(dimethylamino)-2-propanol in catalysis
In the landscape of modern chemical synthesis, the development of efficient and selective catalysts is paramount. Among the most versatile and widely employed scaffolds for catalyst and ligand design are amino alcohols. Their unique combination of Lewis basic nitrogen centers and hydrogen-bond-donating hydroxyl groups allows them to effectively coordinate with metal centers and influence the steric and electronic environment of a reaction.[1][2] This guide provides an in-depth comparison of two closely related propanol-based ligands: 1-Amino-3-(dimethylamino)propan-2-ol and 1,3-bis(dimethylamino)-2-propanol .
This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these structures and to select the optimal catalyst for their specific synthetic challenges. We will move beyond a simple recitation of properties to explore the causal relationships between molecular structure and catalytic function, supported by established principles and experimental frameworks.
Section 1: Structural and Physicochemical Profile
The fundamental difference between these two molecules lies in the substitution at the C1 amino group. This compound possesses a primary amine, a tertiary amine, and a secondary alcohol, making it a trifunctional molecule. In contrast, 1,3-bis(dimethylamino)-2-propanol features two tertiary amines and a secondary alcohol. This seemingly small variation has profound implications for their coordination chemistry, basicity, and potential catalytic pathways.
| Property | This compound | 1,3-bis(dimethylamino)-2-propanol |
| Structure | ![]() | ![]() |
| Molecular Formula | C₅H₁₄N₂O[3] | C₇H₁₈N₂O |
| Molecular Weight | 118.18 g/mol [3] | 146.23 g/mol |
| Key Functional Groups | Primary Amine, Tertiary Amine, Secondary Alcohol | 2 x Tertiary Amine, Secondary Alcohol |
| Anticipated Role | Bidentate/Tridentate Ligand, Organocatalyst | Tridentate Ligand, Brønsted Base |
The presence of the N-H protons on the primary amine of This compound is a critical feature. It allows this molecule to act as a hydrogen bond donor, participate in proton transfer steps, and, crucially, form enamine or iminium ion intermediates in organocatalytic cycles.[4][5] Conversely, 1,3-bis(dimethylamino)-2-propanol lacks this capability and functions primarily through its Lewis basic tertiary nitrogens and hydroxyl oxygen, making it a potent tridentate (N, O, N) chelating agent or a simple Brønsted base.
Section 2: Synthetic Pathways
The accessibility of a catalyst is a key consideration for its practical application. Both compounds can be synthesized from readily available starting materials.
A common and efficient route to 1,3-bis(dimethylamino)-2-propanol starts from glycerol, a renewable byproduct of biodiesel production.[6] Glycerol is first converted to 1,3-dichloro-2-propanol, which then undergoes nucleophilic substitution with an excess of dimethylamine to yield the final product.[6]
The synthesis of This compound often begins with epichlorohydrin. A sequential amination strategy is employed, first reacting with dimethylamine to open the epoxide, followed by a reaction with ammonia or a protected form of ammonia to introduce the primary amino group.[7]
Section 3: A Comparative Analysis of Catalytic Performance
Direct, side-by-side experimental comparisons of these two specific ligands in the literature are scarce. However, by drawing on the well-established principles of catalysis with amino alcohols and diamines, we can construct a robust, evidence-based comparison of their expected performance in key reaction classes.[1][4][5][8]
Role as Ligands in Asymmetric Metal Catalysis
Amino alcohols are premier ligands for creating a chiral environment around a metal center, enabling high stereocontrol.[2] The primary application here is in the enantioselective addition of nucleophiles to carbonyl compounds.
-
This compound (as a chiral ligand): This structure is an archetypal bidentate (N,O) ligand for this purpose. In the classic example of diethylzinc addition to aldehydes, the ligand would react with diethylzinc to form a chiral zinc-alkoxide complex. The primary amine and the hydroxyl group form a stable five-membered chelate ring, creating a rigid chiral pocket that directs the approach of the aldehyde. The pendant dimethylamino group can provide additional stabilization or basicity without directly participating in the primary chelation.
-
1,3-bis(dimethylamino)-2-propanol (as a chiral ligand): This ligand offers tridentate (N,O,N) coordination. This can lead to a more rigid and defined coordination sphere around the metal compared to a bidentate ligand. This rigidity can be highly beneficial for enantioselectivity. However, the increased steric bulk from two dimethylamino groups might also slow down the reaction rate or limit the substrate scope compared to its less-substituted counterpart.
Role in Organocatalysis
The divergence in functionality is most apparent in organocatalysis, particularly in reactions involving carbonyl activation.
-
This compound: This molecule is a quintessential bifunctional organocatalyst.[5] In a reaction like the asymmetric Mannich reaction, the primary amine condenses with a ketone to form a nucleophilic enamine.[4] Simultaneously, the tertiary amine can be protonated by an acidic additive, and this protonated amine then activates the electrophilic imine through hydrogen bonding. This cooperative catalysis within a single molecule is highly efficient. The 1,3-relationship between the two amino groups provides an ideal spatial arrangement for this dual activation.[4]
-
1,3-bis(dimethylamino)-2-propanol: Lacking a primary or secondary amine, this compound cannot act as an enamine-forming catalyst. Its role in organocatalysis is restricted to that of a Brønsted base (to deprotonate a carbon acid) or as a ligand in phase-transfer catalysis. The hydroxyl group can assist by coordinating with cations or hydrogen bonding to substrates, but it cannot initiate the catalytic cycles that define modern aminocatalysis.
Table 2: Predicted Performance in Key Catalytic Reactions
| Reaction Type | Catalyst/Ligand | Predicted Efficacy & Role | Rationale |
| Asymmetric Diethylzinc Addition | This compound | High. Acts as a classic bidentate (N,O) chiral ligand to form a reactive zinc-alkoxide intermediate.[2][9] | Well-established scaffold for high enantioselectivity in additions to carbonyls. |
| Asymmetric Diethylzinc Addition | 1,3-bis(dimethylamino)-2-propanol | Moderate to High. Acts as a tridentate (N,O,N) ligand. May offer higher rigidity but could suffer from steric hindrance. | Tridentate chelation can enhance catalyst stability and stereocontrol. |
| Asymmetric Mannich Reaction | This compound | High. Functions as a bifunctional organocatalyst, forming an enamine and activating the electrophile via hydrogen bonding.[4][5] | The primary amine is essential for enamine formation, the core mechanistic step. |
| Asymmetric Mannich Reaction | 1,3-bis(dimethylamino)-2-propanol | Ineffective (as primary catalyst). Can only act as a simple base. | Lacks the requisite primary/secondary amine to form an enamine intermediate. |
| Suzuki Cross-Coupling | This compound | Potentially Effective. Amino alcohols are known ligands for Ni-catalyzed Suzuki reactions.[8][10] | Can stabilize the active Ni(0) species and facilitate oxidative addition. |
| Suzuki Cross-Coupling | 1,3-bis(dimethylamino)-2-propanol | Potentially Effective. The tridentate nature could provide a stable coordination environment for the Nickel catalyst. | Increased chelation may prevent catalyst decomposition. |
Section 4: Exemplary Experimental Protocol
To ground this guide in practical application, we provide a representative protocol for a reaction where an amino alcohol ligand is critical: the asymmetric transfer hydrogenation of a ketone. This protocol is a self-validating system; successful implementation resulting in high yield and enantiomeric excess (e.e.) confirms the efficacy of the catalyst system.
Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
Catalyst System: [RuCl₂(p-cymene)]₂ / (1S,2R)-1-Amino-2-indanol (as a proxy for a chiral primary amino alcohol like the resolved version of our topic compound).
Methodology:
-
Catalyst Pre-formation: In a nitrogen-purged glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral amino alcohol ligand (2.2 mol%). Anhydrous, degassed isopropanol is added, and the mixture is stirred at 80°C for 20 minutes to form the active catalyst complex.
-
Reaction Setup: The flask is cooled to room temperature. Acetophenone (1.0 equiv) is added via syringe.
-
Initiation and Monitoring: The reaction mixture is heated to the desired temperature (e.g., 40°C). The reaction progress is monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Analysis: The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate). The yield of 1-phenylethanol is determined. The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).
Section 5: Conclusion and Strategic Selection
The choice between this compound and 1,3-bis(dimethylamino)-2-propanol is not a matter of one being universally superior, but rather a strategic decision based on the desired catalytic transformation.
-
Choose this compound for:
-
Bifunctional Organocatalysis: When the reaction mechanism requires enamine or iminium ion formation (e.g., Mannich, Michael, Aldol reactions).
-
Metal-Catalyzed Reactions Benefiting from N-H Functionality: Such as asymmetric transfer hydrogenation, where the N-H bond is directly involved in the hydrogen transfer mechanism.
-
-
Choose 1,3-bis(dimethylamino)-2-propanol for:
-
Tridentate Ligand Applications: When seeking a rigid, strongly-coordinating ligand to stabilize a metal center and create a well-defined catalytic pocket.
-
Applications as a Brønsted Base: In reactions where a non-nucleophilic, sterically hindered base is required, and the hydroxyl group can provide beneficial secondary interactions. Also noted for applications in gas absorption due to its basicity.[6]
-
This guide illustrates that a deep understanding of molecular structure is essential for predicting and optimizing catalytic performance. By carefully considering the functional groups available on each propanol backbone, researchers can make informed decisions, accelerating the discovery and development of novel synthetic methodologies.
References
- US3402203A - Process of preparing n, n-dimethylamino alcohols.
- RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
-
Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. (2015). ResearchGate. [Link]
- EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2021). PubMed Central. [Link]
-
1,1'-[[3-(Dimethylamino)propyl]imino]bis[2-propanol]. PubChem, National Center for Biotechnology Information. [Link]
-
Dimepranol. PubChem, National Center for Biotechnology Information. [Link]
-
Dimethylaminoisopropanol. Wikipedia. [Link]
-
Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. (2006). Journal of the American Chemical Society. [Link]
- WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2019). The Journal of Organic Chemistry. [Link]
-
Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Organic Chemistry Portal. [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (2014). Organic & Biomolecular Chemistry. [Link]
- EP2338872A2 - Diamino-alcohol compounds and processes for their manufacture.
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2019). PubMed Central. [Link]
-
Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. PrepChem.com. [Link]
Sources
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids [organic-chemistry.org]
- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Evaluating the Bronchodilator Potency of Novel 1,3-Diamino-2-Propanol Analogues
An objective guide for researchers, scientists, and drug development professionals.
The development of novel bronchodilators is a critical endeavor in respiratory pharmacology, aimed at improving therapeutic outcomes for patients with obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This guide provides an in-depth, experience-driven framework for evaluating the bronchodilator potency of a promising class of molecules: 1,3-diamino-2-propanol analogues. By systematically comparing these novel compounds against established benchmarks—the short-acting β2-agonist (SABA) salbutamol and the long-acting β2-agonist (LABA) formoterol—we can effectively identify candidates with superior therapeutic potential.
The 1,3-diamino-2-propanol scaffold is a versatile starting point for synthesizing new chemical entities with potential bronchodilator activity.[1][2] The core structure is amenable to extensive structural modifications, allowing for the fine-tuning of pharmacological properties to enhance potency, duration of action, and receptor selectivity.[1]
Pillar 1: The Experimental Cascade for Potency and Efficacy Assessment
A robust evaluation of a potential bronchodilator requires a multi-tiered approach, progressing from initial in vitro functional assays to more complex in vivo models. This cascade ensures that only the most promising candidates advance, saving valuable resources.
Figure 1: High-level experimental workflow for the evaluation of novel bronchodilator analogues.
Pillar 2: Foundational In Vitro Analysis: The Isolated Organ Bath
The cornerstone of functional bronchodilator testing is the isolated organ bath.[3][4][5] This technique provides a direct measure of a compound's ability to relax pre-contracted airway smooth muscle, offering invaluable data on both potency (EC50) and intrinsic efficacy (Emax). The guinea pig trachea is the preferred tissue for these studies, as its airway anatomy and response to inflammatory mediators are similar to those in humans.[6][7][8]
Experimental Protocol: Functional Assessment on Guinea Pig Tracheal Rings
This protocol is designed to generate cumulative concentration-response curves, which are essential for determining and comparing the potency of the novel analogues.
-
Tissue Preparation:
-
Humanely euthanize a male Dunkin-Hartley guinea pig (300-400g).
-
Carefully dissect the trachea and place it in ice-cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.1).
-
Prepare 2-3 mm wide tracheal rings, taking care to not damage the epithelial layer, which can modulate smooth muscle responses.
-
-
Mounting and Equilibration:
-
Suspend each ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen (95% O2, 5% CO2).[9]
-
Connect the upper hook to an isometric force transducer to record changes in tissue tension.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with solution changes every 15 minutes. This step is critical for the tissue to achieve a stable baseline tone.
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction using a contractile agonist. Histamine (1 µM) or the muscarinic agonist carbachol (1 µM) are standard choices that mimic pathophysiological bronchoconstriction.[2]
-
-
Cumulative Concentration-Response:
-
Once the contraction reaches a stable plateau, add the test compound (novel analogue, salbutamol, or formoterol) to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
This method is efficient and allows for the determination of the full concentration-response relationship in a single tissue preparation.
-
Record the relaxant response at each concentration until a maximal effect is achieved or the highest concentration is reached.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contractile tone.
-
Plot the percentage relaxation against the logarithm of the agonist concentration to generate a sigmoidal curve.
-
From this curve, calculate the pEC50 (-log of the molar concentration that produces 50% of the maximal response), which is the primary measure of potency. A higher pEC50 value indicates greater potency.
-
Determine the Emax (maximum relaxation effect), which indicates the intrinsic efficacy of the compound.
-
Pillar 3: The Underlying Mechanism: β2-Adrenoceptor Signaling
The bronchodilatory effects of salbutamol, formoterol, and their analogues are mediated by the activation of β2-adrenoceptors on the surface of airway smooth muscle cells.[10][11] Understanding this pathway is crucial for interpreting experimental results. Agonist binding initiates a cascade that leads to smooth muscle relaxation.
The canonical signaling pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[12][13][14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and bronchodilation.[11][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 8. Back to the future: re-establishing guinea pig in vivo asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salbutamol – eDrug [edrug.mvm.ed.ac.uk]
- 11. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. atsjournals.org [atsjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


